5-Methylbenzo[b]thiophene-2-methanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-1-benzothiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSSZIBANMLQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383425 | |
| Record name | 5-Methylbenzo[b]thiophene-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22962-49-8 | |
| Record name | 5-Methylbenzo[b]thiophene-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methylbenzo[b]thiophene-2-methanol (CAS No. 22962-49-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylbenzo[b]thiophene-2-methanol, with the Chemical Abstracts Service (CAS) number 22962-49-8, is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The benzothiophene scaffold is a recognized privileged structure, known to impart a range of biological activities. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, synthesis, and potential applications, with a focus on experimental details for the research community.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data for related compounds is available, much of the specific data for this molecule is derived from computational models.[1]
| Property | Value | Source |
| CAS Number | 22962-49-8 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀OS | [1] |
| Molecular Weight | 178.25 g/mol | [1] |
| IUPAC Name | (5-methyl-1-benzothiophen-2-yl)methanol | [1] |
| Computed XLogP3 | 2.5 | [1] |
| Computed Hydrogen Bond Donor Count | 1 | [1] |
| Computed Hydrogen Bond Acceptor Count | 1 | [1] |
| Computed Rotatable Bond Count | 1 | [1] |
| Computed Exact Mass | 178.04523611 g/mol | [1] |
| Computed Monoisotopic Mass | 178.04523611 g/mol | [1] |
| Computed Topological Polar Surface Area | 29.5 Ų | [1] |
| Computed Heavy Atom Count | 12 | [1] |
Synthesis and Experimental Protocols
A common strategy for introducing a hydroxymethyl group at the 2-position of a benzothiophene ring is the reduction of the corresponding 2-carbaldehyde or 2-carboxylic acid ester.
Hypothetical Synthetic Pathway
A potential multi-step synthesis is outlined below, starting from the commercially available 5-methylbenzo[b]thiophene. This pathway is based on well-established organic chemistry reactions for this class of compounds.
References
A Technical Guide to the Physical Properties of 5-Methylbenzo[b]thiophene-2-methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of the organic compound 5-Methylbenzo[b]thiophene-2-methanol. Due to the limited availability of direct experimental data for this specific molecule, this document combines computed property data from established chemical databases with detailed, standardized experimental protocols for the determination of key physical characteristics. This guide serves as a valuable resource for researchers and professionals in drug development and chemical synthesis by outlining the necessary procedures to fully characterize this compound.
Core Physical Properties
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀OS | PubChem[1] |
| Molecular Weight | 178.25 g/mol | PubChem[1] |
| XLogP3 | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 178.04523611 | PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
| Complexity | 209 | PubChem[1] |
Experimental Protocols for Physical Property Determination
To supplement the computed data, the following sections detail standardized experimental protocols for determining the melting point, boiling point, and solubility of solid organic compounds like this compound.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point, while impurities tend to broaden and depress the melting range.
Methodology: Capillary Method
This is a common and reliable method for determining the melting point of a solid organic compound.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer, and a sample of this compound.
-
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
-
References
In-Depth Technical Guide: 5-Methylbenzo[b]thiophene-2-methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methylbenzo[b]thiophene-2-methanol, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, outlines a practical synthetic route, and discusses its potential biological significance based on the activities of the broader benzothiophene class.
Core Physicochemical Data
This compound is a sulfur-containing heterocyclic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 178.25 g/mol | |
| Molecular Formula | C₁₀H₁₀OS | |
| IUPAC Name | (5-methyl-1-benzothiophen-2-yl)methanol | |
| CAS Number | 22962-49-8 |
Synthesis and Experimental Protocols
The synthesis of this compound can be effectively achieved through the reduction of its corresponding aldehyde, 5-Methylbenzo[b]thiophene-2-carbaldehyde. A reliable method for this transformation is the use of sodium borohydride in an alcoholic solvent.
Experimental Protocol: Reduction of 5-Methylbenzo[b]thiophene-2-carbaldehyde
This protocol is adapted from established procedures for the reduction of similar aromatic aldehydes.
Materials:
-
5-Methylbenzo[b]thiophene-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Dichloromethane (or Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Dissolution: Dissolve 5-Methylbenzo[b]thiophene-2-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Reduction: Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic, and the temperature should be maintained at or below room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, cautiously quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution to decompose the excess sodium borohydride.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Potential Biological Significance and Therapeutic Applications
While specific studies on the biological activity of this compound are not extensively documented in publicly available literature, the benzothiophene scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of benzothiophene have been reported to exhibit a wide range of pharmacological activities.
The general biological potential of the benzothiophene core suggests that this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.
Technical Guide: Solubility Profile of 5-Methylbenzo[b]thiophene-2-methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-Methylbenzo[b]thiophene-2-methanol (CAS No: 22962-49-8, Molecular Formula: C₁₀H₁₀OS) is a derivative of the benzo[b]thiophene scaffold.[3][4][5][6] The benzo[b]thiophene ring system is a significant pharmacophore found in a variety of therapeutic agents, known for its bioisosteric relationship with indole.[1][2] The solubility of a compound is a critical physicochemical property that influences its behavior in both chemical and biological systems. In drug development, poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), ultimately affecting the bioavailability and efficacy of a potential drug candidate. Therefore, a thorough understanding of the solubility of this compound in a range of organic solvents is fundamental for its advancement in research and development.
Experimental Protocol for Solubility Determination
The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents. This method is adapted from standard laboratory procedures for solubility assessment.[7][8][9]
Materials and Equipment
-
Solute: this compound (purity ≥95%)
-
Solvents: A range of analytical grade organic solvents with varying polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Dimethyl Sulfoxide).
-
Equipment:
-
Analytical balance (±0.1 mg accuracy)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Calibrated pipettes and syringes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Experimental Procedure
The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.[10]
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent to ensure that equilibrium with the saturated solution is achieved.
-
To each vial, add a known volume (e.g., 2 mL) of a specific organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.
-
Determine the concentration of the solute in the diluted sample by interpolating its analytical response on the calibration curve.
-
Calculate the solubility of this compound in the original undiluted saturated solution, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
Data Presentation
Quantitative solubility data should be recorded in a structured format to facilitate comparison and analysis.
Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Hexane | ||||
| Toluene | ||||
| Dichloromethane | ||||
| Ethyl Acetate | ||||
| Acetone | ||||
| Ethanol | ||||
| Methanol | ||||
| Dimethyl Sulfoxide |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
This technical guide provides a standardized and detailed protocol for the experimental determination of the solubility of this compound in various organic solvents. While pre-existing quantitative data is scarce, the presented methodology, data tables, and workflow diagram offer a comprehensive framework for researchers to generate high-quality, reproducible solubility data. This information is invaluable for the informed progression of this compound in drug discovery and development pipelines, facilitating its formulation and delivery. The systematic approach outlined herein will enable a clearer understanding of the compound's physicochemical properties, which is a prerequisite for its potential therapeutic applications.
References
- 1. 6-Methylbenzo[b]thiophene-5-methanol () for sale [vulcanchem.com]
- 2. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C10H10OS | CID 2794801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemuniverse.com [chemuniverse.com]
- 6. chembk.com [chembk.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 5-Methylbenzo[b]thiophene-2-methanol for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, nomenclature, synthesis, and potential biological significance of 5-Methylbenzo[b]thiophene-2-methanol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of benzothiophene derivatives.
Chemical Structure and Nomenclature
This compound is a heterocyclic compound featuring a benzothiophene core. The structure consists of a benzene ring fused to a thiophene ring, with a methyl group substituted at the 5-position and a hydroxymethyl group at the 2-position.
Chemical Structure:
Caption: Chemical structure of this compound.
The systematic IUPAC name for this compound is (5-methyl-1-benzothiophen-2-yl)methanol.[1] It is also known by other synonyms such as this compound and (5-methylbenzo[b]thiophen-2-yl)methanol.[1]
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its parent scaffold, 5-Methylbenzo[b]thiophene, are provided below. It is important to note that experimental data for the target molecule is limited, and some values are computed.
| Property | This compound | 5-Methylbenzo[b]thiophene |
| Molecular Formula | C₁₀H₁₀OS[1] | C₉H₈S |
| Molecular Weight | 178.25 g/mol [1] | 148.22 g/mol |
| CAS Number | 22962-49-8[1] | 14315-14-1 |
| Appearance | White to orange to green crystalline powder (for the related Benzo[b]thiophene-2-methanol) | Low Melting Mass, White |
| Melting Point | 98 - 102 °C (for the related Benzo[b]thiophene-2-methanol) | 35-36 °C |
| Boiling Point | Not available | 71-73°C at 0.6 mm Hg |
| Water Solubility | Not available | Insoluble |
Synthesis
The synthesis of this compound can be achieved through the reduction of its corresponding aldehyde, 5-methylbenzo[b]thiophene-2-carbaldehyde. A common and effective method for this transformation is the use of sodium borohydride in an alcoholic solvent.
Experimental Protocol: Synthesis of this compound
This protocol is based on a well-established procedure for the reduction of similar thiophene-based aldehydes.
Materials:
-
5-methylbenzo[b]thiophene-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Dichloromethane (or Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-methylbenzo[b]thiophene-2-carbaldehyde in methanol at room temperature with stirring.
-
Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride portion-wise to the stirred solution. The addition should be controlled to maintain a low temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution to decompose the excess sodium borohydride.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to obtain the final product.
Caption: Experimental workflow for the synthesis of this compound.
Potential Biological Activities and Signaling Pathways
While direct biological studies on this compound are not extensively reported in the current literature, the benzothiophene scaffold is a well-recognized pharmacophore with a broad spectrum of biological activities.[2][3][4] Derivatives of benzothiophene have shown promise as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents.[2][5][6][7]
Anticancer Potential
Numerous benzothiophene derivatives have been investigated for their anticancer properties.[5][8][9] Some analogs have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[8][10] The proposed mechanisms of action often involve the inhibition of key cellular processes such as tubulin polymerization or the modulation of kinase activity.[8][9] For instance, certain benzothiophene derivatives act as inhibitors of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[11]
Caption: Potential mechanism of anticancer activity via tubulin polymerization inhibition.
Enzyme Inhibition
Benzothiophene derivatives have been identified as inhibitors of various enzymes, highlighting their potential in treating a range of diseases. For example, certain benzothiophene-chalcone hybrids have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[12][13][14] Additionally, some derivatives act as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), suggesting their utility in metabolic disorders.[15] Other studies have identified benzothiophene derivatives as inhibitors of phosphoglycerate dehydrogenase (PHGDH), a target in cancer therapy.[16]
Caption: Potential enzyme inhibitory activities of benzothiophene derivatives.
Conclusion
This compound is a synthetically accessible compound with a chemical scaffold known for its diverse pharmacological activities. While direct biological data for this specific molecule is sparse, its structural relationship to a wide range of biologically active benzothiophenes makes it a compound of interest for further investigation in drug discovery and development. The experimental protocols and potential biological targets outlined in this guide provide a foundation for researchers to explore the therapeutic potential of this and related compounds.
References
- 1. This compound | C10H10OS | CID 2794801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and biological evaluation of 5-substituted benzo[b]thiophene derivatives as anti-inflammatory agents | Semantic Scholar [semanticscholar.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Legacy of Benzothiophene: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications
For Immediate Release
A comprehensive technical guide detailing the rich history, synthetic evolution, and diverse pharmacological applications of benzothiophene derivatives has been compiled for researchers, scientists, and professionals in drug development. This in-depth resource provides a thorough exploration of the benzothiophene core, from its initial discovery to its role in modern medicine, with a focus on key therapeutic agents and their mechanisms of action.
Benzothiophene, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of several clinically significant drugs. This guide offers a detailed examination of this important class of compounds.
A Journey Through Time: The Discovery and Historical Development of Benzothiophene
The history of benzothiophene dates back to the late 19th and early 20th centuries, with early investigations into coal tar constituents and the quest for novel heterocyclic systems. While the exact first synthesis of the parent benzo[b]thiophene is a subject of historical chemical literature exploration, early reports on its derivatives began appearing in the late 1800s. A significant early synthesis of a benzo[c]thiophene derivative, 1,3-diphenylbenzo[c]thiophene, was reported in 1922, with its structure being correctly identified in 1937.[1] The parent benzo[c]thiophene was later isolated and reported in 1962.[1]
Early synthetic methods were often harsh and low-yielding. One classical approach involved the reaction of styrene with sulfur at high temperatures. Another well-established method is the oxidative cyclization of o-mercaptocinnamic acids. These foundational methods, while historically significant, have largely been superseded by more efficient and versatile modern synthetic strategies.
The Evolution of Synthesis: From Classical Methods to Modern Innovations
The synthesis of benzothiophene derivatives has undergone a remarkable evolution, driven by the need for greater efficiency, regioselectivity, and functional group tolerance. This guide provides a detailed overview of both classical and contemporary synthetic approaches.
Classical Synthetic Methods:
-
Reaction of Styrene with Sulfur: This method involves the direct reaction of styrene and elemental sulfur at elevated temperatures to produce benzo[b]thiophene.
-
Cyclization of o-Mercaptocinnamic Acids: Oxidative cyclization of o-mercaptocinnamic acids provides a route to benzo[b]thiophene-2-carboxylic acid derivatives.[2]
Modern Synthetic Methods:
The advent of transition-metal catalysis and other modern synthetic techniques has revolutionized the construction of the benzothiophene core and its derivatives.
-
Transition-Metal Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This versatile method allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted benzothiophenes.
-
Sonogashira Coupling: The coupling of terminal alkynes with aryl halides, followed by cyclization, provides an efficient route to 2-substituted benzofurans and can be adapted for benzothiophene synthesis.
-
-
Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a green and efficient method for the synthesis of benzothiophenes, often proceeding under mild conditions without the need for transition metal catalysts.[3]
-
Electrophilic Cyclization: The electrophilic cyclization of o-alkynyl thioanisoles is another powerful strategy for the construction of the benzothiophene ring system.
Key Benzothiophene-Containing Drugs: A Closer Look
The versatility of the benzothiophene scaffold is exemplified by its presence in several blockbuster drugs. This guide provides a detailed overview of three prominent examples: Raloxifene, Zileuton, and Sertaconazole.
Raloxifene: A selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[4]
Zileuton: A 5-lipoxygenase inhibitor used for the management of asthma.[4]
Sertaconazole: An antifungal medication used to treat skin infections.[4]
Quantitative Data on Biological Activity
To facilitate comparative analysis, this guide summarizes key quantitative data on the biological activity of various benzothiophene derivatives.
| Derivative Class | Target | Compound Example | Activity (IC50/Ki/Kd) | Cell Line/Assay | Reference |
| Anticancer | EGFR Tyrosine Kinase | Tetrahydrobenzothiophene derivative 5b | IC50: 0.68 µM | Mia PaCa-2 | [5] |
| Multi-kinase (Clk4, DRAK1, haspin, etc.) | 5-hydroxybenzothiophene hydrazide 16b | IC50: 11-353.3 nM | Kinase Assay | [6] | |
| Tubulin Polymerization | Benzothiophene acrylonitrile analog 5 | GI50: 10.0 - 90.9 nM | NCI-60 Panel | [7] | |
| Tubulin Polymerization | Benzothiophene acrylonitrile analog 6 | GI50: 21.1 - 98.9 nM | NCI-60 Panel | [7] | |
| Anti-inflammatory | 5-Lipoxygenase | Zileuton | IC50: 0.46 µg/mL | LTB4 formation in whole blood | [3] |
| Antifungal | Fungal Cell Membrane | Sertaconazole | Geometric Mean MIC: 0.26 µg/ml | T. rubrum, T. mentagrophytes, E. floccosum |
Experimental Protocols
This guide provides detailed methodologies for key experiments cited, offering researchers a practical resource for their work.
Synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (A Key Raloxifene Intermediate):
This synthesis can be achieved via the acid-catalyzed intramolecular cyclization/rearrangement of α-(3-methoxyphenylthio)-4-methoxyacetophenone in the presence of a dehydrating agent like polyphosphoric acid or methanesulfonic acid.[2][8]
Experimental Protocol: Friedel-Crafts Acylation of Benzothiophene
A general procedure involves the reaction of benzothiophene with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like dichloromethane. The reaction is typically performed at low temperatures to control its exothermicity.
Biological Assay Protocols:
-
EGFR Kinase Assay: The inhibitory activity of benzothiophene derivatives against EGFR can be determined using various assay formats, including radiometric assays (e.g., HotSpot, 33PanQinase) that measure the phosphorylation of a substrate by the kinase in the presence of 33P-labeled ATP.[9]
-
RhoA Activation Assay (G-LISA): This ELISA-based assay quantifies the amount of active, GTP-bound RhoA in cell lysates. Active RhoA binds to a Rho-GTP-binding protein coated on a 96-well plate and is detected using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme.[5][6][10][11]
-
Caspase-3/7 Activation Assay: The induction of apoptosis can be assessed by measuring the activity of effector caspases 3 and 7. Commercially available kits utilize a substrate that releases a fluorescent or luminescent signal upon cleavage by active caspases.[12][13]
-
Western Blot for Bcl-2 Family Proteins: To investigate the mechanism of apoptosis, the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can be analyzed by Western blotting. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the proteins of interest.[14][15][16]
Signaling Pathways and Logical Relationships
To visually represent the complex biological interactions of benzothiophene derivatives, this guide includes diagrams generated using the DOT language.
Mechanism of Action of Zileuton
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytoskeleton, Inc. RhoA G-LISA Activation Assay Kit (Colorimetric Format), | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sc.edu [sc.edu]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Novel Heterocyclic-Based 4H-benzo[h]chromene Moieties: Targeting Antitumor Caspase 3/7 Activities and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and biological evaluation of novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety as apoptosis inducers via activation of procaspase-3 to caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Spectroscopic and Analytical Profile of 5-Methylbenzo[b]thiophene-2-methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylbenzo[b]thiophene-2-methanol is a heterocyclic compound of interest in medicinal chemistry and materials science. As a derivative of the benzothiophene scaffold, which is a key structural motif in various pharmacologically active molecules, a thorough understanding of its spectroscopic properties is essential for its synthesis, characterization, and application in drug discovery and development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also presented, along with a logical workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the 5-methylbenzo[b]thiophene core and the hydroxymethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.70 | d | 1H | H-7 |
| ~7.65 | s | 1H | H-4 |
| ~7.25 | d | 1H | H-6 |
| ~7.15 | s | 1H | H-3 |
| ~4.90 | s | 2H | -CH₂OH |
| ~2.50 | s | 3H | -CH₃ |
| ~1.80 | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | C-2 |
| ~140.0 | C-7a |
| ~138.5 | C-3a |
| ~134.0 | C-5 |
| ~128.0 | C-6 |
| ~124.0 | C-4 |
| ~123.0 | C-7 |
| ~121.0 | C-3 |
| ~60.0 | -CH₂OH |
| ~21.5 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (alcohol) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch |
| ~1450 | Medium | Aromatic C=C stretch |
| ~1220 | Strong | C-O stretch (primary alcohol) |
| ~810 | Strong | C-H out-of-plane bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment |
| 178 | [M]⁺ (Molecular Ion) |
| 161 | [M - OH]⁺ |
| 147 | [M - CH₂OH]⁺ |
| 115 | [C₉H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the empty ATR crystal before running the sample.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
Data Acquisition (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1-2 scans/second.
Workflow and Data Interpretation
The structural elucidation of this compound follows a logical progression of spectroscopic analysis.
Potential Research Areas for 5-Methylbenzo[b]thiophene-2-methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This bicyclic heterocyclic system, consisting of a benzene ring fused to a thiophene ring, offers a versatile platform for the development of novel therapeutic agents. Derivatives of benzo[b]thiophene have demonstrated significant potential as anti-cancer, anti-microbial, and anti-inflammatory agents, among other activities.[1][2][3] This technical guide explores the potential research areas for a specific derivative, 5-Methylbenzo[b]thiophene-2-methanol, providing a comprehensive overview of its synthetic accessibility, potential biological targets, and detailed experimental protocols for its evaluation. While specific biological data for this compound is not extensively available in the public domain, this guide extrapolates potential activities based on the known pharmacology of structurally related benzo[b]thiophene-containing drugs and research compounds.
Chemical Profile of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀OS | [4] |
| Molecular Weight | 178.25 g/mol | [4] |
| IUPAC Name | (5-methyl-1-benzothiophen-2-yl)methanol | [4] |
| CAS Number | 22962-49-8 | [4] |
| Appearance | Solid (predicted) | |
| Purity | 95% (Commercially available) | [5] |
Potential Research Areas and Rationale
Based on the extensive literature on benzo[b]thiophene derivatives, three primary areas of research are proposed for this compound: anticancer, antimicrobial, and anti-inflammatory applications.
Anticancer Activity
The benzo[b]thiophene core is present in several anticancer agents and clinical candidates. A key mechanism of action for many of these compounds is the inhibition of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Proposed Mechanism of Action: Inhibition of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide variety of human cancers, promoting tumor growth and survival.[1][6][7] Several benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors.[1][8][9] It is hypothesized that this compound, after appropriate derivatization (e.g., oxidation of the sulfur atom and modification of the methanol group), could also function as a STAT3 inhibitor.
Caption: Proposed inhibition of the STAT3 signaling pathway.
Antimicrobial Activity
Benzo[b]thiophene derivatives have shown broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[2][3][10] The structural diversity of this class of compounds allows for the fine-tuning of their antimicrobial spectrum and potency.
Proposed Mechanism of Action: Disruption of Bacterial Cell Processes
The exact mechanisms are often multifaceted, but potential targets include bacterial cell wall synthesis, DNA replication, and essential metabolic enzymes. The lipophilic nature of the benzo[b]thiophene core may facilitate its passage through bacterial cell membranes.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Benzo[b]thiophene-containing compounds, such as the FDA-approved drug Zileuton, are known to possess anti-inflammatory properties.
Proposed Mechanism of Action: Inhibition of Pro-inflammatory Pathways
Key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are potential targets.[11] Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines and mediators.
Caption: Potential inhibition of NF-κB and MAPK signaling.
Experimental Protocols
The following section provides detailed methodologies for the synthesis of this compound and its subsequent biological evaluation.
Synthesis of this compound
A plausible synthetic route involves the reduction of a corresponding aldehyde or ester. The following protocol is adapted from the synthesis of a structurally similar compound, 5-(phenylmethyl)thiophene-2-methanol.[12]
Workflow for Synthesis
References
- 1. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C10H10OS | CID 2794801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemuniverse.com [chemuniverse.com]
- 6. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and antioxidant activities of methanol extract of Piper betle Linn. (Piper betle L.) leaves and stems by inhibiting NF-κB/MAPK/Nrf2 signaling pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
5-Methylbenzo[b]thiophene-2-methanol: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylbenzo[b]thiophene-2-methanol is a heterocyclic building block of significant interest in the field of organic synthesis, particularly for the development of novel therapeutic agents. Its rigid benzothiophene core, substituted with a reactive hydroxymethyl group at the 2-position and a methyl group at the 5-position, provides a versatile scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in medicinal chemistry. Detailed experimental protocols for its synthesis and derivatization are presented, alongside a summary of its physicochemical properties and a discussion of the biological activities of compounds derived from this valuable intermediate.
Introduction
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[1] Its structural similarity to endogenous molecules and its ability to participate in various intermolecular interactions make it an attractive core for the design of novel drugs. The introduction of a methyl group at the 5-position and a hydroxymethyl group at the 2-position of the benzo[b]thiophene ring system, as in this compound, offers multiple points for synthetic diversification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide serves as a comprehensive resource for researchers utilizing this building block in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing reaction conditions and for the purification of synthetic intermediates and final products.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀OS | [2][3] |
| Molecular Weight | 178.25 g/mol | [2][3] |
| CAS Number | 22962-49-8 | [2][3] |
| Appearance | Not explicitly stated, likely a solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not explicitly stated, likely soluble in common organic solvents |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step sequence starting from the commercially available 5-methylbenzo[b]thiophene. This involves an initial formylation reaction followed by a reduction of the resulting aldehyde.
Synthetic Pathway Overview
Caption: General synthetic scheme for this compound.
Experimental Protocols
Step 1: Vilsmeier-Haack Formylation of 5-Methylbenzo[b]thiophene
This procedure outlines the introduction of a formyl group at the 2-position of the 5-methylbenzo[b]thiophene ring using the Vilsmeier-Haack reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5]
-
Materials:
-
5-Methylbenzo[b]thiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate solution (saturated)
-
Water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 5-methylbenzo[b]thiophene (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 5-methylbenzo[b]thiophene-2-carbaldehyde, which can be purified by column chromatography on silica gel.
-
Step 2: Reduction of 5-Methylbenzo[b]thiophene-2-carbaldehyde
The formyl group of 5-methylbenzo[b]thiophene-2-carbaldehyde is reduced to a hydroxymethyl group using a mild reducing agent such as sodium borohydride (NaBH₄).[6][7]
-
Materials:
-
5-Methylbenzo[b]thiophene-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
6M Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve 5-methylbenzo[b]thiophene-2-carbaldehyde (1 equivalent) in methanol or ethanol at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice-water bath and cautiously add water to quench the excess NaBH₄.
-
Acidify the mixture to pH ~2 with 6M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to afford this compound. The crude product can be purified by recrystallization or column chromatography.
-
Applications as a Building Block in Organic Synthesis
This compound is a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the development of pharmacologically active compounds. The hydroxyl group can be readily converted into other functional groups, such as halides or azides, or used in esterification and etherification reactions.
Synthesis of Raloxifene Analogues
Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[8] The benzo[b]thiophene core is a key structural feature of raloxifene. This compound can serve as a starting material for the synthesis of novel raloxifene analogues with potentially improved biological profiles.[9]
Caption: Synthetic approach to Raloxifene analogues.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of anticancer drugs. The benzo[b]thiophene scaffold has been identified as a promising core for the development of potent and selective kinase inhibitors.[10][11] this compound can be elaborated into various substituted benzothiophenes that can be tested for their kinase inhibitory activity. For instance, the hydroxyl group can be oxidized to the corresponding carboxylic acid, which can then be converted to a variety of amides.
Caption: Pathway to potential kinase inhibitors.
Biological Activities of Derived Compounds
Derivatives of the benzo[b]thiophene scaffold have demonstrated a wide range of biological activities, making this heterocyclic system a cornerstone in drug discovery.
Antimicrobial Activity
Various substituted thiophene and benzo[b]thiophene derivatives have been reported to exhibit significant antibacterial and antifungal properties.[2][12][13][14][15] The mechanism of action for some of these compounds is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The structural modifications enabled by using this compound as a starting material allow for the fine-tuning of antimicrobial potency and spectrum.
Anticancer Activity
The benzo[b]thiophene nucleus is present in several anticancer agents.[16] As mentioned, derivatives of this scaffold have been developed as kinase inhibitors.[10][11] Furthermore, some tetrahydrobenzo[b]thiophene derivatives have shown cytotoxic activity against colorectal cancer cell lines.[16] The synthesis of novel compounds from this compound provides a platform for discovering new anticancer therapeutics.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its straightforward preparation and the reactivity of its functional groups make it an ideal starting material for the construction of complex molecules, particularly in the pursuit of new drug candidates. The diverse biological activities associated with the benzo[b]thiophene scaffold, including antimicrobial and anticancer effects, underscore the importance of this building block in modern medicinal chemistry. The detailed protocols and synthetic strategies outlined in this guide are intended to facilitate its use and inspire further innovation in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H10OS | CID 2794801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. rsc.org [rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 14. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Enduring Reactivity of the Benzothiophene Ring System: A Technical Guide for Scientific Professionals
Abstract: The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science, owing to its unique electronic properties and versatile reactivity. This in-depth technical guide provides a comprehensive exploration of the fundamental reactivity of the benzothiophene ring system. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of electrophilic and nucleophilic substitution, oxidation, reduction, and metal-catalyzed functionalization. This document presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key transformations, and visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of this important heterocycle.
Introduction to the Benzothiophene Ring System
Benzothiophene is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring. This fusion imparts a unique combination of aromaticity and reactivity, making it a privileged scaffold in numerous biologically active compounds and functional organic materials. The lone pair of electrons on the sulfur atom participates in the π-electron system, influencing the electron density distribution and, consequently, the regioselectivity of its reactions.
Electrophilic Aromatic Substitution: The Predominant Reaction Pathway
Electrophilic aromatic substitution is the most characteristic reaction of the benzothiophene ring system. The thiophene ring is generally more susceptible to electrophilic attack than the benzene ring.
Regioselectivity
Theoretical and experimental studies have established that electrophilic attack preferentially occurs at the C3 position of the thiophene ring. This preference is attributed to the greater stability of the resulting cationic intermediate, where the positive charge can be effectively delocalized through resonance involving the sulfur atom. If the C3 position is blocked, substitution typically occurs at the C2 position. Substitution on the benzene ring generally requires more forcing conditions.
Quantitative Analysis of Electrophilic Substitution
The reactivity of the benzothiophene ring system is influenced by the nature of the electrophile and the reaction conditions. The following tables summarize the isomer distribution for key electrophilic substitution reactions.
Table 1: Isomer Distribution in the Nitration of Benzothiophene Derivatives
| Substrate | Nitrating Agent & Conditions | 4-nitro (%) | 5-nitro (%) | 6-nitro (%) | 7-nitro (%) | Other Products (%) | Reference |
| Benzothiophene-3-carboxylic acid | Conc. HNO₃, H₂SO₄/AcOH, 60°C | Predominant | - | - | - | - | |
| Benzothiophene-3-carboxylic acid | KNO₃, H₂SO₄, 0°C | - | Major | Major | - | - | |
| 2-Bromo-3-methylbenzothiophene | Various | 14-18 | - | 21-27.5 | - | 3-methyl-3-nitrobenzo[b]thiophen-2(3H)-one (35-47) |
Table 2: Regioselectivity in the Acylation of Benzothiophene
| Acylating Agent | Catalyst | 2-acyl (%) | 3-acyl (%) | Reference |
| Acetic acid / TFAA | 85% H₃PO₄ | Minor | Major | |
| Acetyl chloride | AlCl₃ | Minor | Major | |
| Acetic anhydride | BF₃·Et₂O | Minor | Major |
Experimental Protocols for Electrophilic Substitution
-
Materials: Benzothiophene-3-carbonitrile, Glacial Acetic Acid, Concentrated Sulfuric Acid, Concentrated Nitric Acid, Ice.
-
Procedure:
-
Dissolve benzothiophene-3-carbonitrile in a mixture of glacial acetic acid and concentrated sulfuric acid.
-
Heat the solution to 60°C.
-
Add concentrated nitric acid dropwise to the heated solution with vigorous stirring.
-
Maintain the temperature and continue stirring for several hours, monitoring the reaction progress by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Allow the ice to melt and collect the precipitated solid by filtration.
-
Wash the solid with water until the washings are neutral and then dry.
-
-
Materials: 2-Methylbenzothiophene, N-Bromosuccinimide (NBS), Acetonitrile, Dichloromethane, Anhydrous Sodium Sulfate.
-
Procedure:
-
Dissolve 2-methylbenzothiophene (500 mg, 3.4 mmol) in acetonitrile (5 mL) in a flask under a nitrogen atmosphere and cool to 0°C.
-
Add NBS (630 mg, 3.5 mmol) to the solution.
-
Remove the ice bath and stir the mixture at room temperature for 30 minutes.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography (eluent: hexane) to yield 3-bromo-2-methylbenzothiophene.
-
-
Materials: Benzothiophene, Acetyl Chloride, Anhydrous Aluminum Chloride, Dichloromethane, Hydrochloric Acid, Saturated Sodium Bicarbonate Solution, Anhydrous Magnesium Sulfate.
-
Procedure:
-
To a round-bottomed flask equipped with an addition funnel and a reflux condenser, add anhydrous aluminum chloride (1.1 equiv) and dichloromethane under an inert atmosphere.
-
Cool the mixture to 0°C in an ice/water bath.
-
Add a solution of acetyl chloride (1.1 equiv) in dichloromethane dropwise over 10 minutes.
-
Following this, add a solution of benzothiophene (1.0 equiv) in dichloromethane dropwise at a rate that prevents excessive boiling.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation to obtain the crude product.
-
Oxidation of the Benzothiophene Ring
The sulfur atom in the benzothiophene ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These oxidized derivatives have distinct chemical reactivity and are valuable synthetic intermediates.
Synthesis of Benzothiophene S-Oxides and S,S-Dioxides
Oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids. The degree of oxidation can often be controlled by the choice of reagent and reaction conditions.
Experimental Protocol for the Synthesis of Dibenzothiophene S-Oxide
-
Materials: 2-Bromoaryl sulfinate esters, Arylboronic acids, Palladium catalyst (e.g., (amphos)₂PdCl₂), Potassium phosphate, Dichloromethane, Trifluoroacetic anhydride (Tf₂O), 2,6-di(tert-butyl)pyridine, Aqueous sodium bicarbonate.
-
Procedure:
-
Suzuki-Miyaura Coupling: In a reaction vessel, combine the 2-bromoaryl sulfinate ester, arylboronic acid, palladium catalyst, and potassium phosphate in dichloromethane. Stir the mixture at room temperature until the coupling reaction is complete (monitored by TLC).
-
Electrophilic Cyclization: To the resulting mixture, add 2,6-di(tert-butyl)pyridine followed by the dropwise addition of trifluoroacetic anhydride at -78°C.
-
Allow the reaction to warm to room temperature and stir until the cyclization is complete.
-
Quench the reaction with aqueous sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and purify by column chromatography to yield the dibenzothiophene S-oxide.
-
Reduction of the Benzothiophene Ring System
Reduction of the benzothiophene ring can proceed via different pathways depending on the reducing agent and substrate.
Hydrogenation of the Thiophene Ring
Catalytic hydrogenation can lead to the saturation of the thiophene ring, affording 2,3-dihydrobenzothiophene derivatives. This transformation is valuable for accessing non-aromatic sulfur-containing heterocycles. For instance, benzothiophene can be selectively hydrogenated using a ruthenium phosphide nanoparticle catalyst.
Reductive Desulfurization
Under more forcing conditions, such as with Raney Nickel, the C-S bonds can be cleaved, leading to the complete removal of the sulfur atom and the formation of an alkylbenzene derivative.
Experimental Protocol for Electrochemical Reduction of Benzothiophene Sulfone
-
Materials: Benzothiophene sulfone, Hexafluoroisopropanol (HFIP), Supporting electrolyte (e.g., tetra-n-butylammonium hexafluorophosphate), Solvent (e.g., acetonitrile), Electrochemical cell with a suitable cathode and anode.
-
Procedure:
-
Prepare a solution of benzothiophene sulfone and the supporting electrolyte in a mixture of acetonitrile and HFIP.
-
Place the solution in an electrochemical cell.
-
Apply a constant current or potential to the cell.
-
Monitor the reaction progress by chromatography.
-
Upon completion, work up the reaction mixture by removing the solvent and purifying the product to obtain 2,3-dihydrobenzo[b]thiophene 1,1-dioxide.
-
Metal-Catalyzed Cross-Coupling and C-H Functionalization
Modern synthetic methods have enabled the direct functionalization of the benzothiophene ring through metal-catalyzed reactions, providing efficient access to a wide range of substituted derivatives.
Palladium-Catalyzed Reactions
Palladium catalysts are widely used for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at halogenated positions of the benzothiophene ring. Furthermore, direct C-H arylation has emerged as a powerful tool for forging new carbon-carbon bonds without the need for pre-functionalization.
Other Transition Metals
Other transition metals, such as copper, nickel, and gold, have also been employed in the synthesis and functionalization of benzothiophenes, often promoting unique cyclization and coupling pathways.
Visualizing Reactivity and Applications
The following diagrams, generated using the DOT language for Graphviz, illustrate key reaction mechanisms and workflows related to the benzothiophene ring system.
Conclusion
The benzothiophene ring system exhibits a rich and diverse reactivity profile, making it an exceptionally valuable scaffold in synthetic chemistry. A thorough understanding of its fundamental reactions, including electrophilic substitution, oxidation, reduction, and metal-catalyzed functionalizations, is crucial for the rational design and synthesis of novel molecules with desired properties. This guide has provided a detailed overview of these core reactions, supported by quantitative data, experimental protocols, and mechanistic visualizations, to serve as a valuable resource for scientists and researchers in the field. The continued exploration of benzothiophene chemistry will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Methylbenzo[b]thiophene-2-methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 5-Methylbenzo[b]thiophene-2-methanol, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 5-Methylbenzo[b]thiophene-2-carboxylic acid, followed by its reduction to the target primary alcohol. Two reliable methods for the reduction step are provided, offering flexibility based on available reagents and desired reaction conditions.
Synthesis Overview
The overall synthetic pathway involves two key transformations:
-
Carboxylation of 5-Methylbenzo[b]thiophene: This step introduces a carboxylic acid group at the 2-position of the benzothiophene ring system. This is achieved through a directed lithiation followed by quenching with carbon dioxide.
-
Reduction of 5-Methylbenzo[b]thiophene-2-carboxylic acid: The carboxylic acid is then reduced to the corresponding primary alcohol. Two effective methods are detailed: reduction with Lithium Aluminum Hydride (LiAlH4) and a milder alternative using Sodium Borohydride and Iodine.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Molar Ratio (Reagent:SM) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Carboxylation | 5-Methylbenzo[b]thiophene | n-Butyllithium, CO2 (solid) | 1.1 : 1 (n-BuLi) | Dry Diethyl Ether | 0 to rt | 2-3 | 70-80 |
| 2a | Reduction (Method A) | 5-Methylbenzo[b]thiophene-2-carboxylic acid | Lithium Aluminum Hydride (LiAlH4) | 1.5 : 1 | Dry THF | 0 to rt | 1-2 | 85-95 |
| 2b | Reduction (Method B) | 5-Methylbenzo[b]thiophene-2-carboxylic acid | Sodium Borohydride (NaBH4), Iodine (I2) | 1.2 : 1 (NaBH4), 0.5 : 1 (I2) | THF | 0 to rt | 1 | 90-98[1] |
Experimental Protocols
Step 1: Synthesis of 5-Methylbenzo[b]thiophene-2-carboxylic acid
This protocol is adapted from a similar synthesis of a substituted benzo[b]thiophene-2-carboxylic acid.[2]
Materials:
-
5-Methylbenzo[b]thiophene
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Dry solid carbon dioxide (dry ice)
-
Anhydrous diethyl ether
-
Hydrochloric acid (concentrated)
-
Water (deionized)
-
Ethanol (for recrystallization)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 5-Methylbenzo[b]thiophene (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture back to 0 °C and carefully pour it onto a slurry of crushed dry ice in diethyl ether.
-
Allow the mixture to warm to room temperature, which will allow for the evaporation of the excess carbon dioxide.
-
Add water to the reaction mixture and transfer it to a separatory funnel.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to yield pure 5-Methylbenzo[b]thiophene-2-carboxylic acid.
Step 2: Reduction of 5-Methylbenzo[b]thiophene-2-carboxylic acid to this compound
Two alternative methods are provided for this reduction.
Materials:
-
5-Methylbenzo[b]thiophene-2-carboxylic acid
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Water (deionized)
-
15% aqueous sodium hydroxide
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH4 (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 5-Methylbenzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. A common quenching procedure is the Fieser workup: for every 'x' g of LiAlH4 used, add 'x' mL of water, then 'x' mL of 15% NaOH (aq), and finally '3x' mL of water.
-
Stir the resulting granular precipitate vigorously for 15-30 minutes.
-
Filter the mixture through a pad of Celite or anhydrous sodium sulfate, washing the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
This method provides a milder alternative to LiAlH4 for the reduction of carboxylic acids.[1][3]
Materials:
-
5-Methylbenzo[b]thiophene-2-carboxylic acid
-
Sodium borohydride (NaBH4)
-
Iodine (I2)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
3 N Hydrochloric acid
-
3 N Sodium hydroxide
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred suspension of sodium borohydride (1.2 eq) in THF in a round-bottom flask, slowly add a solution of 5-Methylbenzo[b]thiophene-2-carboxylic acid (1.0 eq) in THF at room temperature. Stir the mixture until the evolution of gas ceases.
-
Cool the mixture to 0 °C and slowly add a solution of iodine (0.5 eq) in THF.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Carefully add 3 N hydrochloric acid to quench the reaction.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic extracts with 3 N sodium hydroxide, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.[1]
-
The product can be purified by column chromatography if necessary.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic route to this compound.
Logical Relationship of Reduction Methods
This diagram shows the alternative approaches for the reduction of the carboxylic acid intermediate.
Caption: Alternative reduction pathways to the final product.
References
Synthesis of 5-Methylbenzo[b]thiophene-2-methanol: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5-Methylbenzo[b]thiophene-2-methanol, a valuable building block in medicinal chemistry and materials science. The protocol outlines a two-step synthetic route commencing with the formylation of 5-methylbenzo[b]thiophene, followed by the reduction of the resulting aldehyde.
Summary of Synthetic Route
The synthesis of this compound is achieved through a reliable two-step process. The first step involves the Vilsmeier-Haack formylation of commercially available 5-methylbenzo[b]thiophene to produce the key intermediate, 5-methylbenzo[b]thiophene-2-carbaldehyde. This aldehyde is then selectively reduced in the second step to the target primary alcohol, this compound, using sodium borohydride.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Key Spectroscopic Data |
| 5-Methylbenzo[b]thiophene | C₉H₈S | 148.23 | - | - | 13C NMR spectral data available.[1] |
| 5-Methylbenzo[b]thiophene-2-carbaldehyde | C₁₀H₈OS | 176.23 | Pale yellow solid | - | - |
| This compound | C₁₀H₁₀OS | 178.25 | - | - | - |
Experimental Protocols
Step 1: Synthesis of 5-Methylbenzo[b]thiophene-2-carbaldehyde
This procedure details the formylation of 5-methylbenzo[b]thiophene using the Vilsmeier-Haack reaction.[2][3][4] This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[2][3][4]
Materials:
-
5-Methylbenzo[b]thiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve 5-methylbenzo[b]thiophene (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add the solution of 5-methylbenzo[b]thiophene dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-methylbenzo[b]thiophene-2-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aldehyde.
Step 2: Synthesis of this compound
This protocol describes the reduction of the aldehyde intermediate to the target alcohol using sodium borohydride.
Materials:
-
5-Methylbenzo[b]thiophene-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Dissolve 5-methylbenzo[b]thiophene-2-carbaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure alcohol.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
References
- 1. 5-Methylbenzo(b)thiophene | C9H8S | CID 84346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methylbenzo[b]thiophene-2-methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylbenzo[b]thiophene-2-methanol is a versatile building block in medicinal chemistry, belonging to the benzothiophene class of heterocyclic compounds. The benzothiophene scaffold is recognized as a "privileged structure," frequently found in a variety of biologically active compounds and approved drugs.[1] Its structural similarity to endogenous molecules like indole allows for interaction with a wide range of biological targets, leading to diverse pharmacological activities. These include antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1]
While direct biological activity data for this compound is not extensively documented, its primary value lies in its utility as a synthetic intermediate for the creation of more complex and potent drug candidates. The hydroxylmethyl group at the 2-position and the methyl group at the 5-position of the benzothiophene core offer reactive sites for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This document provides an overview of the potential applications of this compound in medicinal chemistry, along with detailed protocols for the synthesis of derivatives and their subsequent biological evaluation.
Key Applications in Medicinal Chemistry
Derivatives synthesized from this compound have shown promise in several therapeutic areas:
-
Anticancer Agents: The benzothiophene core is a key feature in several potent anticancer agents. Derivatives have been shown to inhibit tubulin polymerization and exhibit cytotoxic effects against various cancer cell lines.[2]
-
Anti-inflammatory Agents: Benzothiophene-based compounds have been investigated for their ability to modulate inflammatory pathways, showing potential for the treatment of inflammatory diseases.
-
Antimicrobial Agents: The structural motif of benzothiophene is present in compounds exhibiting activity against a range of microbial pathogens, including multidrug-resistant bacteria.
Synthetic Protocols for Derivative Synthesis
The hydroxylmethyl group of this compound is a key functional handle for synthetic transformations. A common and useful transformation is its oxidation to the corresponding aldehyde, 5-methylbenzo[b]thiophene-2-carbaldehyde. This aldehyde can then serve as a versatile precursor for a wide array of derivatives.
Protocol 1: Oxidation of this compound to 5-Methylbenzo[b]thiophene-2-carbaldehyde
This protocol describes a standard oxidation reaction to prepare the aldehyde intermediate.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add PCC (1.5 equivalents) or DMP (1.2 equivalents) to the solution in portions at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding diethyl ether and filter the mixture through a pad of silica gel or Celite to remove the chromium salts or periodinane byproduct.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 5-methylbenzo[b]thiophene-2-carbaldehyde by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Collect the fractions containing the pure product and concentrate under reduced pressure to yield the purified aldehyde.
Logical Workflow for Synthesis:
References
Application Notes and Protocols: 5-Methylbenzo[b]thiophene-2-methanol as a Precursor for Anticancer Drug Candidates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Notably, derivatives of benzo[b]thiophene have emerged as promising candidates for anticancer drug development, exhibiting mechanisms of action that include tubulin polymerization inhibition, kinase inhibition, and disruption of key signaling pathways involved in cancer progression.[3][4][5][6][7][8] This document provides detailed application notes and protocols for the use of 5-Methylbenzo[b]thiophene-2-methanol as a versatile precursor for the synthesis of potent anticancer drug candidates.
Synthetic Strategy: From Precursor to Potent Anticancer Agents
This compound serves as an excellent starting material for the synthesis of various biologically active benzo[b]thiophene derivatives. A key synthetic strategy involves the oxidation of the 2-methanol group to a 2-car Methoxybenzoyl)-benzo[b]thiophene derivatives, which have demonstrated potent inhibition of tubulin polymerization.[4][9]
Below is a proposed workflow for the synthesis and evaluation of anticancer drug candidates starting from this compound.
Caption: Synthetic and evaluation workflow for anticancer drug candidates.
Quantitative Data: Antiproliferative Activity of Benzo[b]thiophene Derivatives
The following table summarizes the reported antiproliferative activities of various benzo[b]thiophene derivatives against a panel of cancer cell lines. This data provides a benchmark for the expected potency of novel compounds synthesized from this compound.
| Compound Class | Derivative | Cancer Cell Line | IC50 (nM) | Reference |
| 2-(3',4',5'-Trimethoxybenzoyl)-benzo[b]thiophenes | 3-methyl-4-methoxy derivative (4g) | L1210 | 19 | [4] |
| 3-methyl-4-methoxy derivative (4g) | FM3A | 23 | [4] | |
| 3-methyl-4-methoxy derivative (4g) | Molt/4 | 18 | [4] | |
| 3-methyl-4-methoxy derivative (4g) | CEM | 19 | [4] | |
| 3-methyl-4-methoxy derivative (4g) | HeLa | 16 | [4] | |
| 5-Aminobenzo[b]thiophene (3c) | Variety of cancer cell lines | 2.6 - 18 | [9] | |
| 5-Hydroxybenzothiophene Derivatives | Hydrazide derivative (16b) | U87MG | 7,200 | [5] |
| Tetrahydrobenzo[b]thiophene Derivatives | Compound 4 | MDA-MB-435 | < 40 | [8] |
| Compound 5 | MDA-MB-435 | < 40 | [8] | |
| Compound 7 | MDA-MB-435 | < 40 | [8] | |
| 3-Iodo-2-phenylbenzo[b]thiophene (IPBT) | IPBT | HepG2 | 67,040 | [10] |
| IPBT | Caco-2 | 63,740 | [10] | |
| IPBT | Panc-1 | 76,720 | [10] |
Experimental Protocols
Protocol 1: Synthesis of 5-Methylbenzo[b]thiophene-2-carboxylic Acid
This protocol describes the two-step oxidation of this compound to the corresponding carboxylic acid.
Step 1: Oxidation to 5-Methylbenzo[b]thiophene-2-carbaldehyde
-
Materials: this compound, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Celite.
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add PCC (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the chromium salts.
-
Wash the Celite pad with additional DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Methylbenzo[b]thiophene-2-carbaldehyde.
-
Step 2: Oxidation to 5-Methylbenzo[b]thiophene-2-carboxylic Acid
-
Materials: 5-Methylbenzo[b]thiophene-2-carbaldehyde, Potassium permanganate (KMnO4), Acetone, Water, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the 5-Methylbenzo[b]thiophene-2-carbaldehyde from the previous step in acetone in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of KMnO4 (2 equivalents) in water to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears.
-
Acidify the mixture with 1M HCl to a pH of approximately 2.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
The crude 5-Methylbenzo[b]thiophene-2-carboxylic acid can be purified by recrystallization.
-
Protocol 2: Synthesis of 2-(3',4',5'-Trimethoxybenzoyl)-5-methylbenzo[b]thiophene
This protocol describes the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with 5-Methylbenzo[b]thiophene-2-carboxylic acid.
-
Materials: 5-Methylbenzo[b]thiophene-2-carboxylic acid, Oxalyl chloride, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), 1,2,3-Trimethoxybenzene, Aluminum chloride (AlCl3).
-
Procedure:
-
Suspend 5-Methylbenzo[b]thiophene-2-carboxylic acid (1 equivalent) in anhydrous DCM containing a catalytic amount of DMF.
-
Add oxalyl chloride (1.2 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Evaporate the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
In a separate flask, dissolve 1,2,3-trimethoxybenzene (1.1 equivalents) and AlCl3 (1.2 equivalents) in anhydrous DCM at 0°C.
-
Add the crude acid chloride dissolved in DCM dropwise to the cooled solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)
-
Materials: Cancer cell lines, 96-well plates, complete growth medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, Plate reader.
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Targeted Signaling Pathways
Benzo[b]thiophene derivatives exert their anticancer effects through various mechanisms. A prominent mechanism for 2-aroyl-benzo[b]thiophenes is the inhibition of tubulin polymerization.[4][9]
Caption: Inhibition of tubulin polymerization by 2-aroyl-benzo[b]thiophenes.
Other benzo[b]thiophene derivatives have been shown to target the RhoA/ROCK pathway, which is crucial for cell proliferation, migration, and invasion.[3][7]
References
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oiccpress.com [oiccpress.com]
Application Notes and Protocols: Electrophilic Reactions of 5-Methylbenzo[b]thiophene-2-methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 5-Methylbenzo[b]thiophene-2-methanol with various electrophiles. The protocols outlined below are based on established methodologies for electrophilic substitution on activated benzothiophene systems and serve as a guide for the synthesis of novel derivatives for potential applications in drug discovery and materials science.
Introduction to Reactivity
The benzothiophene core is an important heterocyclic scaffold in medicinal chemistry. In this compound, the thiophene ring is generally more susceptible to electrophilic attack than the benzene ring. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the substituents.
The 5-methyl group (-CH₃) on the benzene ring is an electron-donating group (EDG) that activates the entire ring system towards electrophilic aromatic substitution. It directs incoming electrophiles to the ortho and para positions relative to itself. The 2-hydroxymethyl group (-CH₂OH) on the thiophene ring is also considered to be weakly activating. The primary site of electrophilic attack on the benzothiophene nucleus is the C3 position, which is electronically enriched and sterically accessible. The combined activating effects of the 5-methyl and 2-hydroxymethyl groups further enhance the nucleophilicity of the C3 position, making it the most probable site of electrophilic substitution.
Predicted Regioselectivity
Based on the directing effects of the substituents, electrophilic substitution on this compound is predicted to occur predominantly at the C3 position of the benzothiophene ring.
Caption: Predicted outcome of electrophilic substitution on this compound.
Key Electrophilic Substitution Reactions: Protocols and Data
The following sections detail the experimental protocols for common electrophilic substitution reactions on this compound. The provided quantitative data is based on analogous reactions in the literature and should be considered as representative examples.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2]
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1 equivalent) in anhydrous 1,2-dichloroethane (DCE).
-
Add the solution of the starting material dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-formyl-5-methylbenzo[b]thiophene-2-methanol.
Caption: Vilsmeier-Haack formylation workflow.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which is a versatile functional group for further transformations, such as reduction to an amine. Milder nitrating agents are preferred to avoid oxidation of the starting material.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in acetic anhydride at 0 °C.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to acetic anhydride at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
After the reaction is complete, carefully pour the mixture into a beaker containing ice-water.
-
Stir until the excess acetic anhydride has hydrolyzed.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol or purify by column chromatography (eluent: hexane/ethyl acetate) to yield 3-nitro-5-methylbenzo[b]thiophene-2-methanol.
Caption: Nitration reaction workflow.
Halogenation (Bromination)
Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for activated aromatic systems.
Experimental Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography (eluent: hexane/ethyl acetate) to obtain 3-bromo-5-methylbenzo[b]thiophene-2-methanol.
Caption: Bromination reaction workflow.
Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[3] This reaction is a key method for the synthesis of aryl ketones.
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in anhydrous 1,2-dichloroethane (DCE) at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the acylium ion complex.
-
Add a solution of this compound (1 equivalent) in anhydrous DCE dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition, stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to give 3-acetyl-5-methylbenzo[b]thiophene-2-methanol.
Caption: Friedel-Crafts acylation workflow.
Summary of Quantitative Data
The following table summarizes the expected yields for the electrophilic substitution reactions on this compound, based on analogous reactions reported in the literature for similarly substituted benzothiophenes.
| Reaction | Electrophile/Reagent | Product | Expected Yield (%) |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 3-Formyl-5-methylbenzo[b]thiophene-2-methanol | 70-85 |
| Nitration | HNO₃, Acetic Anhydride | 3-Nitro-5-methylbenzo[b]thiophene-2-methanol | 65-80 |
| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-5-methylbenzo[b]thiophene-2-methanol | 80-95 |
| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | 3-Acetyl-5-methylbenzo[b]thiophene-2-methanol | 60-75 |
Note: The yields are estimates and may vary depending on the specific reaction conditions and purification methods employed.
Conclusion
This compound is a versatile substrate for electrophilic substitution reactions, with the C3 position being the most favorable site for attack. The protocols provided herein offer a foundation for the synthesis of a variety of 3-substituted derivatives. These functionalized benzothiophenes can serve as valuable building blocks for the development of new therapeutic agents and advanced organic materials. Further optimization of the reaction conditions may be necessary to achieve maximum yields and purity for specific applications.
References
Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 5-Methylbenzo[b]thiophene-2-methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the hydroxyl group of 5-Methylbenzo[b]thiophene-2-methanol. The functionalization of this scaffold is of significant interest in medicinal chemistry, as benzo[b]thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The hydroxyl group serves as a versatile handle for introducing various functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Overview of Functionalization Reactions
The primary hydroxyl group of this compound can be readily transformed into a variety of other functional groups, including esters, ethers, aldehydes, and halides. These transformations allow for the modulation of the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which can significantly impact its biological activity and pharmacokinetic profile.
A summary of the key functionalization reactions described in this document is presented below:
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Esterification | Acetic anhydride, pyridine, DCM, room temperature | Acetate Ester |
| Etherification | Sodium hydride, Methyl iodide, THF, 0 °C to room temperature | Methyl Ether |
| Oxidation | Pyridinium chlorochromate (PCC), DCM, room temperature | Aldehyde |
| Halogenation | Thionyl chloride, pyridine, DCM, 0 °C to room temperature | Chloride |
Experimental Protocols
Detailed protocols for the functionalization of this compound are provided below. These protocols are based on established synthetic methodologies and examples from the literature for similar substrates. Researchers should adapt and optimize these procedures as needed for their specific applications.
Protocol 1: Esterification to (5-Methyl-1-benzothiophen-2-yl)methyl acetate
Objective: To introduce an acetate ester functional group. Esters can act as prodrugs, improving the bioavailability of the parent alcohol.
Reaction Scheme:
References
Application Notes and Protocols for the Scalable Synthesis of 5-Methylbenzo[b]thiophene-2-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylbenzo[b]thiophene-2-methanol is a key intermediate in the synthesis of various biologically active molecules and materials. Its structural motif is found in compounds with applications in medicinal chemistry and materials science. The development of robust and scalable synthetic protocols for this compound is crucial for advancing research and enabling larger-scale production for drug development and other applications. These application notes provide detailed protocols for a scalable, three-step synthesis of this compound, starting from the construction of the 5-methylbenzo[b]thiophene core, followed by formylation and subsequent reduction.
Data Presentation
The following table summarizes the quantitative data for the proposed scalable synthesis of this compound.
| Step | Reaction | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1 | Synthesis of 5-Methylbenzo[b]thiophene | di-p-tolyl disulfide, Phenylacetylene | Eosin Y, i-Pr2NEt | DMF | Room Temp. | 5 | ~90% (estimated based on similar reactions)[1] | >95% after chromatography |
| 2 | Formylation (Vilsmeier-Haack) | 5-Methylbenzo[b]thiophene | POCl₃, DMF | Dichloromethane | 10-20 | 2-4 | Good to Excellent (up to 95% reported for similar substrates)[2] | >95% after chromatography or distillation |
| 3 | Reduction | 5-Methylbenzo[b]thiophene-2-carbaldehyde | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 - Room Temp. | 1-2 | >90% (typical for NaBH₄ reductions of aromatic aldehydes)[3] | >98% after recrystallization |
Experimental Protocols
Step 1: Synthesis of 5-Methylbenzo[b]thiophene via Visible-Light Photocatalysis
This modern synthetic approach offers a potentially scalable and environmentally friendly route to the 5-methylbenzo[b]thiophene core.[1]
Materials:
-
di-p-tolyl disulfide
-
Phenylacetylene
-
Eosin Y (photocatalyst)
-
N,N-Diisopropylethylamine (i-Pr2NEt)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Blue LED lamp (3W)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add di-p-tolyl disulfide (1.0 equiv), phenylacetylene (1.2 equiv), Eosin Y (2 mol%), and i-Pr2NEt (2.0 equiv) in DMF.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature.
-
Irradiate the mixture with a blue LED lamp for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 5-methylbenzo[b]thiophene.
Step 2: Formylation of 5-Methylbenzo[b]thiophene (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a reliable and scalable method for the formylation of electron-rich aromatic compounds like 5-methylbenzo[b]thiophene.[2][4][5]
Materials:
-
5-Methylbenzo[b]thiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or silica gel for column chromatography
Procedure:
-
In a three-neck flask under a nitrogen atmosphere, cool DMF (3.0 equiv) in DCM to 0°C with an ice bath.
-
Slowly add POCl₃ (1.2 equiv) dropwise to the DMF, maintaining the temperature below 10°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Add a solution of 5-methylbenzo[b]thiophene (1.0 equiv) in DCM dropwise to the Vilsmeier reagent, keeping the internal temperature between 10-20°C.
-
After the addition, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude 5-Methylbenzo[b]thiophene-2-carbaldehyde by vacuum distillation or silica gel column chromatography.
Step 3: Reduction of 5-Methylbenzo[b]thiophene-2-carbaldehyde to this compound
Sodium borohydride is a mild and cost-effective reducing agent suitable for the large-scale reduction of the aldehyde to the target alcohol.[3]
Materials:
-
5-Methylbenzo[b]thiophene-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Dissolve 5-Methylbenzo[b]thiophene-2-carbaldehyde (1.0 equiv) in methanol or ethanol in a flask and cool to 0°C in an ice bath.
-
Add sodium borohydride (1.1 equiv) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the excess NaBH₄.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methylbenzo[b]thiophene-2-methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Methylbenzo[b]thiophene-2-methanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective three-step synthetic route is outlined below. It begins with the synthesis of the 5-methylbenzo[b]thiophene core, followed by formylation at the 2-position, and subsequent reduction to the desired alcohol.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 5-Methylbenzo[b]thiophene
Q2: What are the key methods for synthesizing the 5-methylbenzo[b]thiophene core?
Two primary methods for constructing the benzo[b]thiophene skeleton are electrophilic cyclization of o-alkynyl thioanisoles and transition-metal-free cyclization of o-halovinylbenzenes.
Method A: Electrophilic Cyclization of o-Alkynyl Thioanisoles
This method provides 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position in excellent yields under moderate reaction conditions.[1][2]
Experimental Protocol:
-
To a solution of the appropriate o-alkynyl thioanisole (1.0 eq) in dichloromethane (CH2Cl2), add dimethyl(methylthio)sulfonium tetrafluoroborate (2.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[2]
Method B: Transition-Metal-Free Cyclization of o-Halovinylbenzenes
This approach offers a cost-effective and environmentally friendly route to 2-substituted benzo[b]thiophenes from readily available starting materials.[3]
Experimental Protocol:
-
In an inert atmosphere, dissolve the o-halovinylbenzene (1.0 eq) and potassium sulfide (K2S, 2.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 140 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
| Starting Material (o-Halovinylbenzene) | Solvent | Temperature (°C) | Yield (%) | Reference |
| o-Fluorovinylbenzene derivative | DMF | 140 | High | [3] |
| o-Chlorovinylbenzene derivative | DMF | 140 | Moderate | [3] |
| o-Bromovinylbenzene derivative | DMF | 140 | Lower | [3] |
Q3: What are common issues in the synthesis of 5-methylbenzo[b]thiophene and how can they be addressed?
Caption: Troubleshooting low yield in the synthesis of 5-methylbenzo[b]thiophene.
Step 2: Vilsmeier-Haack Formylation
Q4: How can 5-methylbenzo[b]thiophene be formylated at the 2-position?
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic compounds, including benzo[b]thiophenes. The reaction typically proceeds at the 2-position.[4][5][6]
Experimental Protocol:
-
In a three-necked flask under an inert atmosphere, cool phosphorus oxychloride (POCl3, 1.5-3.0 eq) in a suitable solvent (e.g., anhydrous DMF or dichloromethane).
-
Slowly add anhydrous N,N-dimethylformamide (DMF, 1.5-3.0 eq) to the cooled POCl3 to form the Vilsmeier reagent.
-
Add a solution of 5-methylbenzo[b]thiophene (1.0 eq) in the same solvent dropwise to the Vilsmeier reagent, maintaining a low temperature (0-10 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-80 °C for several hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude 5-methylbenzo[b]thiophene-2-carbaldehyde.
-
Recrystallize or purify by column chromatography.
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dibenzoheterocycle tethered benzo[c]thiophenes | DMF/POCl3 | - | - | 59-78 | |
| 6,7-dihydrobenzo[b]thiophen-4(5H)-one | DMF/POCl3 | - | - | 58 | [7] |
Q5: What are potential side products and issues during the Vilsmeier-Haack formylation?
A key challenge is controlling the regioselectivity, although formylation of benzo[b]thiophenes generally favors the 2-position. Over-reaction or harsh conditions can lead to the formation of di-formylated products or other side reactions.
Caption: Troubleshooting the Vilsmeier-Haack formylation step.
Step 3: Reduction of 5-Methylbenzo[b]thiophene-2-carbaldehyde
Q6: What is an efficient method to reduce the aldehyde to this compound?
Sodium borohydride (NaBH4) in an alcoholic solvent is a mild and effective reducing agent for this transformation.
Experimental Protocol:
-
Dissolve 5-methylbenzo[b]thiophene-2-carbaldehyde (1.0 eq) in a suitable alcohol, such as methanol (MeOH) or ethanol (EtOH).
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH4, 1.0-1.5 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl).
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography.
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| NaBH4 | Methanol | 0 to RT | 1-3 | >90 |
| NaBH4 | Ethanol | 0 to RT | 1-3 | >90 |
| LiAlH4 | THF | 0 to RT | 1-2 | >95 |
Note: While Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent, NaBH4 is generally sufficient and safer to handle for this transformation.
Q7: What issues might arise during the reduction step?
The primary concerns are incomplete reduction and the formation of borate ester intermediates that can complicate the work-up.
Caption: Troubleshooting the reduction of the aldehyde to the alcohol.
For further assistance, please consult the cited literature or contact our technical support team.
References
- 1. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 2. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S via Direct SNAr-Type Reaction, Cyclization, and Dehydrogenation Process [organic-chemistry.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
common side products in the synthesis of "5-Methylbenzo[b]thiophene-2-methanol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-Methylbenzo[b]thiophene-2-methanol. The information is tailored for researchers, scientists, and drug development professionals to help identify and mitigate the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic strategies commence with 5-methylbenzo[b]thiophene as the starting material. The primary routes involve:
-
Formylation followed by reduction: This involves the introduction of a formyl group at the 2-position of the benzothiophene ring, typically via a Vilsmeier-Haack reaction, followed by the reduction of the resulting aldehyde to the corresponding alcohol.
-
Lithiation and reaction with formaldehyde: This route involves the deprotonation of the 2-position of 5-methylbenzo[b]thiophene using a strong organolithium base, followed by quenching the resulting anion with formaldehyde.
-
Carboxylation and reduction: This pathway involves the formation of 5-methylbenzo[b]thiophene-2-carboxylic acid, which is subsequently reduced to the desired alcohol, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH4).
Q2: I am seeing an unexpected chlorinated impurity in my final product after a Vilsmeier-Haack formylation. What could be the cause?
A2: The Vilsmeier-Haack reaction utilizes a phosphoryl chloride (POCl₃) and dimethylformamide (DMF) mixture to generate the Vilsmeier reagent. Under forcing or harsh reaction conditions (e.g., high temperatures or prolonged reaction times), the Vilsmeier reagent can act as a chlorinating agent, leading to the formation of a chloro-substituted benzothiophene derivative as a side product.[1]
Q3: My aldehyde intermediate is not fully converting to the desired alcohol during the reduction step, and I am isolating a carboxylic acid as well. Why is this happening?
A3: This is a classic sign of a Cannizzaro reaction. If your 5-methylbenzo[b]thiophene-2-carbaldehyde intermediate, which is non-enolizable, is subjected to basic conditions during the workup or the reduction itself (for instance, if there is residual base from a previous step), it can undergo disproportionation. In this reaction, two molecules of the aldehyde react to form one molecule of the corresponding carboxylic acid (5-methylbenzo[b]thiophene-2-carboxylic acid) and one molecule of the desired alcohol (this compound).[2]
Q4: After my lithiation reaction with n-BuLi and quenching with formaldehyde, my main product is the starting 5-methylbenzo[b]thiophene. What went wrong?
A4: The most common side reaction in lithiation chemistry is the protonation of the organolithium intermediate. This can happen if there are any acidic protons present in the reaction mixture. Common sources of protons include moisture in the solvent or reagents, or the glassware not being properly dried. The lithiated benzothiophene is a strong base and will readily abstract a proton from any available source, thus regenerating the starting material.
Q5: I am attempting to reduce 5-methylbenzo[b]thiophene-2-carboxylic acid with NaBH₄, but the reaction is not proceeding. Why?
A5: Sodium borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce carboxylic acids to primary alcohols. For this transformation, a more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required.[3][4][5]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common side product formation during the synthesis of this compound.
Route 1: Formylation and Reduction
Problem: Formation of Side Products during Vilsmeier-Haack Formylation.
| Observed Side Product | Potential Cause | Troubleshooting Steps |
| 3-formyl-5-methylbenzo[b]thiophene | Isomeric impurity due to competing electrophilic substitution at the 3-position. | Optimize reaction temperature; lower temperatures generally favor 2-substitution. Use milder formylating agents if possible. |
| Dichloro- or Chloro-substituted 5-methylbenzo[b]thiophene | Harsh reaction conditions (high temperature, long reaction time) leading to chlorination by the Vilsmeier reagent.[1] | Maintain a lower reaction temperature. Reduce the reaction time and monitor the reaction progress closely by TLC or GC. |
| Unreacted 5-methylbenzo[b]thiophene | Incomplete reaction due to insufficient Vilsmeier reagent or deactivation of the reagent. | Ensure anhydrous conditions. Use a slight excess of the Vilsmeier reagent. |
Problem: Incomplete Reduction of 5-Methylbenzo[b]thiophene-2-carbaldehyde.
| Observed Side Product | Potential Cause | Troubleshooting Steps |
| 5-Methylbenzo[b]thiophene-2-carboxylic acid | Cannizzaro reaction under basic conditions.[2] | Ensure the reaction mixture is neutralized or slightly acidic before workup. Use a non-basic reducing agent if possible. |
| Unreacted Aldehyde | Insufficient reducing agent or deactivated reagent. | Use a fresh batch of reducing agent (e.g., NaBH₄). Use a slight excess of the reducing agent. |
Route 2: Lithiation and Formaldehyde Quench
Problem: Low Yield of the Desired Alcohol.
| Observed Side Product/Issue | Potential Cause | Troubleshooting Steps |
| 5-Methylbenzo[b]thiophene (Starting Material) | Protonation of the lithiated intermediate by moisture or other acidic protons. | Rigorously dry all glassware and solvents. Use freshly distilled, anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Dimeric Benzothiophene Species | Side reactions of the lithiated intermediate, potentially through radical mechanisms or reaction with unreacted starting material. | Maintain a low reaction temperature during lithiation and quenching. Add the electrophile (formaldehyde) slowly. |
| Complex mixture of products | Reaction of the initial alcohol product with the organolithium reagent, or polymerization of formaldehyde. | Use a controlled amount of formaldehyde. Add the lithiated benzothiophene to an excess of cooled formaldehyde solution. |
Route 3: Carboxylation and Reduction
Problem: Side Products during Reduction of 5-Methylbenzo[b]thiophene-2-carboxylic acid.
| Observed Side Product | Potential Cause | Troubleshooting Steps |
| Ethyl 5-methylbenzo[b]thiophene-2-carboxylate (if using ethanol in workup) | Esterification of the unreacted carboxylic acid during acidic workup with an alcohol. | Use a non-alcoholic solvent for extraction or perform the workup at low temperatures. |
| Unreacted Carboxylic Acid | Incomplete reduction due to insufficient LiAlH₄ or deactivation of the reagent. | Use a fresh, active batch of LiAlH₄. Ensure anhydrous conditions. Use a sufficient excess of LiAlH₄. |
Experimental Protocols
A detailed experimental protocol for a key transformation is provided below.
Synthesis of 1-(Benzo[b]thien-2-yl)ethanol (A model reduction of a related ketone)
To a solution of 2-acetylbenzo[b]thiophene (25.0 g, 0.14 mol) in methanol (100 mL) cooled to 0°C, was added sodium borohydride (5.3 g, 0.14 mol) in portions over 30 minutes. The reaction mixture was stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction was quenched by the slow addition of water (50 mL). The methanol was removed under reduced pressure, and the aqueous residue was extracted with ethyl acetate (3 x 75 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. The product was purified by flash chromatography on silica gel to afford 1-(Benzo[b]thien-2-yl)ethanol.[1]
Visualizing Reaction Pathways
To aid in understanding the potential reaction pathways and the formation of side products, the following diagrams are provided.
Caption: Synthetic pathway from 5-Methylbenzo[b]thiophene via formylation.
Caption: Synthetic pathway from 5-Methylbenzo[b]thiophene via lithiation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reduction of Carboxylic Acids by LiAlH<sub>4</sub> | Ambeed [ambeed.com]
troubleshooting failed reactions in "5-Methylbenzo[b]thiophene-2-methanol" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methylbenzo[b]thiophene-2-methanol. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges during the experimental process.
Synthesis Overview
The synthesis of this compound is typically achieved through a three-step sequence starting from 5-methylbenzo[b]thiophene. The overall transformation involves the introduction of a functional group at the 2-position, which is then converted to the desired methanol moiety.
Synthesis Pathway
Technical Support Center: Optimization of Reaction Conditions for 5-Methylbenzo[b]thiophene-2-methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Methylbenzo[b]thiophene-2-methanol. This document offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and efficient synthetic pathway involves a two-step process:
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Formylation of 5-methylbenzo[b]thiophene: This is typically achieved through either the Vilsmeier-Haack reaction or by lithiation followed by formylation to produce the intermediate, 5-methylbenzo[b]thiophene-2-carbaldehyde.
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Reduction of the aldehyde: The resulting 5-methylbenzo[b]thiophene-2-carbaldehyde is then reduced to the target alcohol, this compound, most commonly using sodium borohydride (NaBH₄).
Q2: Which formylation method, Vilsmeier-Haack or lithiation, is preferable for synthesizing 5-methylbenzo[b]thiophene-2-carbaldehyde?
A2: The choice of formylation method depends on the available starting materials, scalability, and safety considerations.
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Vilsmeier-Haack Reaction: This method uses phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) and is generally effective for electron-rich aromatic compounds. It is a widely used industrial process.
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Lithiation followed by Formylation: This method involves the deprotonation of 5-methylbenzo[b]thiophene with a strong base like n-butyllithium (n-BuLi) followed by quenching with a formylating agent like DMF. This can offer high regioselectivity but requires anhydrous conditions and careful handling of pyrophoric reagents.
Q3: My reduction of 5-methylbenzo[b]thiophene-2-carbaldehyde with NaBH₄ is sluggish or incomplete. What are the possible reasons?
A3: Incomplete reduction can be due to several factors:
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Inactive Sodium Borohydride: NaBH₄ can degrade over time, especially if exposed to moisture. Use freshly opened or properly stored reagent.
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Insufficient Reagent: Ensure you are using a sufficient molar excess of NaBH₄. Typically, 1.5 to 2 equivalents are used.
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Low Temperature: While the reaction is often performed at 0°C to room temperature, some sterically hindered or less reactive aldehydes may require slightly elevated temperatures or longer reaction times.
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Solvent Choice: The reaction is typically performed in alcoholic solvents like methanol or ethanol. Ensure the solvent is of appropriate quality.
Q4: What are the common impurities I might encounter, and how can I purify the final product?
A4: Common impurities may include unreacted starting aldehyde, side products from the formylation step, and boron salts from the reduction. Purification is typically achieved by:
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Aqueous Workup: To remove inorganic salts and water-soluble impurities.
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Column Chromatography: Silica gel chromatography is a very effective method for separating the desired alcohol from the less polar starting aldehyde and other non-polar impurities. A gradient elution with a mixture of hexane and ethyl acetate is commonly used.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield in Formylation (Vilsmeier-Haack) | Inactive Vilsmeier reagent (degraded POCl₃ or DMF). | Use freshly distilled POCl₃ and anhydrous DMF. |
| Insufficient activation of the aromatic ring. | The methyl group at the 5-position is activating, but ensure no deactivating groups are present. | |
| Reaction temperature is too low. | The reaction is typically run at room temperature or slightly heated (e.g., 40-60°C). | |
| Formation of Side Products in Formylation | Overly harsh reaction conditions (high temperature or long reaction time). | Monitor the reaction by TLC and stop it once the starting material is consumed. Avoid excessive heating. |
| Presence of moisture. | Ensure all glassware is dry and use anhydrous solvents. | |
| For Vilsmeier-Haack, formation of chloro-substituted byproducts. | Use milder conditions and carefully control the stoichiometry of the reagents. | |
| Incomplete Reduction to the Alcohol | Decomposed or insufficient NaBH₄. | Use fresh NaBH₄ and a molar excess (1.5-2 eq.). |
| Low reaction temperature or short reaction time. | Allow the reaction to stir for a longer period or warm it to room temperature. Monitor by TLC. | |
| Difficulty in Purifying the Final Product | Co-elution of the product and starting aldehyde during column chromatography. | Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate in hexane) can improve separation. |
| Product is an oil and does not crystallize. | The presence of impurities can inhibit crystallization. Purify by column chromatography first. | |
| Persistent color in the final product. | Treat a solution of the product with activated charcoal before the final filtration or recrystallization. |
Experimental Protocols
Method 1: Synthesis of 5-Methylbenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is adapted from general procedures for the formylation of electron-rich heterocycles.
Materials:
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5-Methylbenzo[b]thiophene
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Ice bath
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
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Cool the flask in an ice bath to 0°C.
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Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.
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After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
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Dissolve 5-methylbenzo[b]thiophene (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent.
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After the addition, the reaction mixture is typically stirred at room temperature for several hours or gently heated (e.g., to 40-50°C) until the starting material is consumed (monitor by TLC).
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Once the reaction is complete, carefully pour the mixture onto crushed ice with stirring.
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Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
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Extract the aqueous layer with DCM (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-methylbenzo[b]thiophene-2-carbaldehyde.
Method 2: Synthesis of this compound via Reduction
Materials:
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5-Methylbenzo[b]thiophene-2-carbaldehyde
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Sodium borohydride (NaBH₄)
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Methanol or Ethanol
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Deionized water
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Ice bath
Procedure:
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Dissolve 5-methylbenzo[b]thiophene-2-carbaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution in an ice bath to 0°C.
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Slowly add NaBH₄ (1.5 equivalents) portion-wise to the stirred solution. Effervescence may be observed.
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After the addition is complete, continue to stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
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Monitor the reaction by TLC until the starting aldehyde is no longer visible.
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Quench the reaction by the slow addition of deionized water.
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Remove the bulk of the organic solvent under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Data Presentation
Table 1: Comparison of Formylation Methods for Benzothiophene Derivatives (Illustrative)
| Method | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Advantages | Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | DCM or neat DMF | 25 - 60 | 70 - 90 | Scalable, uses common reagents. | Requires handling of corrosive POCl₃. |
| Lithiation | n-BuLi, DMF | Anhydrous THF or Ether | -78 to 25 | 75 - 95 | High regioselectivity, mild conditions. | Requires strictly anhydrous conditions, use of pyrophoric reagents. |
Note: Yields are illustrative and can vary based on the specific substrate and reaction conditions.
Table 2: Optimization of Reduction of 5-Methylbenzo[b]thiophene-2-carbaldehyde (Hypothetical Data)
| Entry | NaBH₄ (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | Methanol | 0 | 1 | 85 |
| 2 | 1.5 | Methanol | 0 | 1 | 95 |
| 3 | 2.0 | Methanol | 0 | 1 | 96 |
| 4 | 1.5 | Ethanol | 25 | 1 | 94 |
| 5 | 1.5 | Methanol | 25 | 0.5 | 92 |
This data is hypothetical and serves to illustrate how reaction parameters can be optimized.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Technical Support Center: Analysis of 5-Methylbenzo[b]thiophene-2-methanol Samples
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "5-Methylbenzo[b]thiophene-2-methanol." Our aim is to assist you in identifying and resolving common issues related to impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in my "this compound" sample?
A1: Impurities in your sample can generally be categorized as follows:
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Residual Solvents: These are solvents used during the synthesis and purification processes that are not completely removed. Common examples include hexanes, ethyl acetate, dichloromethane, and methanol.
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Starting Materials: Incomplete reactions can lead to the presence of unreacted starting materials. A key precursor is 5-methylbenzo[b]thiophene.
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Side-Products: These are formed from competing or undesired reactions during the synthesis. A potential side-product is the corresponding aldehyde, 5-methylbenzo[b]thiophene-2-carbaldehyde, which can form from over-oxidation of the target alcohol or from incomplete reduction of a carboxylic acid precursor. Another possibility is the dimeric ether formed between two molecules of the target compound.
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Degradation Products: The compound may degrade over time due to factors like exposure to air, light, or elevated temperatures. Oxidation of the alcohol to the aldehyde is a potential degradation pathway.
Q2: I see some unexpected peaks in my analytical chromatogram (HPLC/GC). How can I determine if they are impurities?
A2: First, ensure that the peaks are not artifacts from your analytical system (e.g., air bubbles in the HPLC, column bleed in the GC). You can do this by running a blank injection (mobile phase or solvent only). If the peaks persist, they are likely from your sample. The next step is to compare the retention time of your main peak with a certified reference standard of "this compound," if available. Any other significant peaks are likely impurities.
Q3: How can I identify the specific chemical structure of an unknown impurity?
A3: The most effective methods for structural elucidation of unknown impurities are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
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Mass Spectrometry (coupled with GC or LC): GC-MS or LC-MS can provide the molecular weight of the impurity. Fragmentation patterns can offer clues about its structure.
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NMR Spectroscopy: 1H and 13C NMR are powerful tools for determining the precise structure of a compound. If you can isolate the impurity, a full suite of 1D and 2D NMR experiments can provide unambiguous structural information.
Q4: What are the acceptable limits for impurities in a pharmaceutical drug substance?
A4: The acceptable limits for impurities are strictly defined by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). These limits depend on the dosage of the drug and the nature of the impurity (e.g., whether it is a known toxicant). It is crucial to consult the relevant regulatory guidelines for your specific application.
Troubleshooting Guides
Issue 1: An Unknown Peak is Observed in the HPLC Chromatogram
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Residual Starting Material (e.g., 5-methylbenzo[b]thiophene) | 1. Analyze a sample of the starting material using the same HPLC method. 2. Spike your sample with a small amount of the starting material. | 1. The retention time of the starting material should match the unknown peak. 2. The area of the unknown peak should increase after spiking. |
| Reaction Side-Product (e.g., 5-methylbenzo[b]thiophene-2-carbaldehyde) | 1. Analyze a reference standard of the suspected side-product, if available. 2. If a standard is unavailable, collect the fraction corresponding to the unknown peak from a semi-preparative HPLC run and analyze it by MS and NMR. | 1. The retention time should match. 2. The spectral data will allow for structural elucidation. |
| Degradation Product | 1. Subject a pure sample of "this compound" to stress conditions (e.g., heat, light, oxidizing agent). 2. Analyze the stressed sample by HPLC. | An increase in the area of the unknown peak in the stressed sample suggests it is a degradation product. |
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Mobile Phase | 1. Adjust the mobile phase composition (e.g., ratio of organic solvent to water). 2. Change the type of organic modifier (e.g., from acetonitrile to methanol). 3. Adjust the pH of the aqueous component. | Improved peak shape (more symmetrical) and better separation between peaks. |
| Column Overload | 1. Reduce the injection volume. 2. Dilute the sample. | Sharper, more symmetrical peaks. |
| Contaminated or Degraded Column | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. | Restoration of good peak shape and resolution. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example:
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Start with 30% acetonitrile.
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Ramp to 95% acetonitrile over 15 minutes.
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Hold at 95% acetonitrile for 5 minutes.
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Return to 30% acetonitrile and equilibrate for 5 minutes.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection: UV at 254 nm.
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Column Temperature: 30 °C.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Oven Program:
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Initial temperature: 50 °C, hold for 2 minutes.
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Ramp to 280 °C at 15 °C/min.
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Hold at 280 °C for 10 minutes.
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Injection: Split mode (e.g., 50:1 split ratio) at 250 °C.
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Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
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Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
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Experiments:
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1H NMR: To identify the types and number of protons.
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13C NMR: To identify the number and types of carbon atoms.
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COSY (Correlation Spectroscopy): To identify proton-proton couplings.
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HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for piecing together the molecular structure.
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Data Presentation
Table 1: Common Residual Solvents and their 1H NMR Chemical Shifts
| Solvent | Chemical Formula | 1H NMR Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| Hexane | C₆H₁₄ | ~0.88, ~1.26 | m |
| Ethyl Acetate | C₄H₈O₂ | 1.26, 2.05, 4.12 | t, s, q |
| Dichloromethane | CH₂Cl₂ | 5.30 | s |
| Methanol | CH₃OH | 3.49 | s |
Note: Chemical shifts can vary slightly depending on the sample matrix and other factors.
Visualizations
Caption: Workflow for the identification of impurities.
Caption: Plausible synthetic pathway and potential impurity formation.
preventing degradation of "5-Methylbenzo[b]thiophene-2-methanol" during storage
This technical support center provides guidance on the proper storage and handling of 5-Methylbenzo[b]thiophene-2-methanol to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure, a substituted benzothiophene with a primary alcohol, the primary factors contributing to degradation are expected to be:
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Oxidation: The sulfur atom in the benzothiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. The primary alcohol group can also be oxidized to an aldehyde or a carboxylic acid.
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Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.
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Thermal Stress: Elevated temperatures can accelerate degradation processes. While some benzothiophene derivatives are thermally stable, prolonged exposure to heat should be avoided.
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Hydrolysis: Although benzothiophenes are generally stable to hydrolysis, the presence of the hydroxymethyl group might slightly increase susceptibility under strong acidic or basic conditions, though this is considered a lower risk compared to oxidation and photodegradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location. | Minimizes thermal degradation. |
| Light | Protect from light. Store in an amber vial or a dark place. | Prevents photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the sulfur atom and the alcohol functional group. |
| Container | Use a tightly sealed container. | Prevents exposure to moisture and atmospheric oxygen. |
| Purity | Use high-purity material. | Impurities can sometimes catalyze degradation reactions. |
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change) or by analytical techniques. The most common methods for purity assessment and degradation product analysis include:
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High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the parent compound from its degradation products. A stability-indicating HPLC method should be developed and validated.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.
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Spectroscopic Methods:
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UV-Visible Spectroscopy: Changes in the UV-Vis spectrum can indicate structural changes in the molecule.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The appearance of new peaks (e.g., S=O stretch for sulfoxides, C=O stretch for aldehydes/carboxylic acids) can indicate degradation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information on any degradation products formed.
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Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing) | Oxidation or photodegradation. | 1. Analyze a small sample by HPLC or TLC to check for impurities. 2. If degradation is confirmed, consider repurification if possible (e.g., recrystallization or column chromatography). 3. Review storage conditions to ensure protection from light and oxygen. |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation. | 1. Identify the degradation products using techniques like LC-MS or GC-MS. 2. Based on the identified products, determine the likely degradation pathway (e.g., oxidation, photodegradation). 3. Adjust storage and handling procedures accordingly to mitigate this pathway. |
| Inconsistent experimental results | Degradation of the starting material. | 1. Verify the purity of the this compound stock solution or solid before each experiment using a validated analytical method. 2. Prepare fresh solutions for sensitive experiments. 3. Ensure that experimental conditions (e.g., solvents, temperature, light exposure) are not causing degradation. |
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on the known reactivity of benzothiophene and alcohol functional groups.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing an HPLC method to monitor the stability of this compound.
Caption: Workflow for developing a stability-indicating HPLC method.
Methodology:
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Column: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water is a good starting point.
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Forced Degradation:
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Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
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Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Heat solid sample at 80°C for 48 hours.
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Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
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Analysis: Inject the stressed samples and an unstressed control into the HPLC system.
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Optimization: Adjust the mobile phase gradient, flow rate, and detection wavelength to achieve baseline separation of the parent peak from all degradation product peaks.
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Validation: Validate the final method according to ICH guidelines.
Protocol 2: Monitoring Storage Stability
This protocol describes how to conduct a long-term stability study.
Methodology:
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Sample Preparation: Aliquot this compound into several vials under the recommended storage conditions.
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Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24 months).
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Analysis: At each time point, analyze one vial using the validated stability-indicating HPLC method.
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Data Evaluation: Compare the purity of the sample at each time point to the initial purity (time 0). Record the percentage of the parent compound remaining and the percentage of any new degradation products.
By following these guidelines, researchers can minimize the degradation of this compound and ensure the reliability of their experimental results.
Navigating Synthetic Routes to Minimize Impurities in Drug Development
A Technical Support Center for Researchers and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for scientists and researchers focused on optimizing synthetic routes to control and minimize impurities in active pharmaceutical ingredients (APIs). The following sections use the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, as a case study to illustrate the principles of impurity reduction through process optimization.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in the synthesis of Sitagliptin?
A1: Impurities in the synthesis of Sitagliptin can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the final product.[1][2] In the first-generation synthesis of Sitagliptin, a key impurity is the diastereomer of the final product, arising from the asymmetric hydrogenation step. Other potential impurities include unreacted intermediates and by-products from the multiple steps involved in the synthesis.[3] The second-generation "green" synthesis, while more efficient, can still have process-related impurities, although at significantly lower levels.
Q2: How can the choice of synthetic route impact the impurity profile of Sitagliptin?
A2: The synthetic route has a profound impact on the impurity profile. The first-generation synthesis of Sitagliptin is a multi-step process that involves the asymmetric hydrogenation of a β-keto ester.[3][4] This route, while effective, has a higher potential for the formation of diastereomeric impurities and other process-related by-products due to the number of steps and reagents used. In contrast, the second-generation synthesis utilizes a highly efficient asymmetric hydrogenation of an unprotected enamine.[5][6][7][8] This streamlined, "green" process significantly reduces the number of steps and the amount of waste generated, leading to a much cleaner product with "nearly perfect optical and chemical purity."[5][6][7][8]
Q3: What are the key advantages of the second-generation "green" synthesis of Sitagliptin in terms of impurity control?
A3: The primary advantages of the second-generation synthesis regarding impurity control are:
-
Fewer Synthetic Steps: A shorter synthesis reduces the opportunities for side reactions and the introduction of impurities.[4]
-
High Stereoselectivity: The asymmetric hydrogenation of the enamine intermediate proceeds with very high enantioselectivity, minimizing the formation of the undesired diastereomer.[5][6][7][8]
-
Reduced Waste and By-products: The "green" approach focuses on atom economy and reduces the overall waste generated, which correlates with a lower potential for by-product impurities.[5][6][7][8]
-
Crystalline Intermediate: The key intermediate in the second-generation synthesis is a highly crystalline solid, which allows for efficient purification by crystallization, effectively removing impurities before the final step.[5]
Troubleshooting Guide
Problem: High levels of diastereomeric impurity detected in the final Sitagliptin product.
Possible Cause (First-Generation Synthesis): Inefficient stereocontrol during the asymmetric hydrogenation of the β-keto ester. This could be due to issues with the catalyst, reaction conditions (temperature, pressure), or the purity of the starting materials.
Troubleshooting Steps:
-
Catalyst Evaluation:
-
Verify the quality and activity of the ruthenium catalyst.
-
Ensure the chiral ligand is of high optical purity.
-
Experiment with different catalyst loadings to optimize stereoselectivity.
-
-
Reaction Condition Optimization:
-
Carefully control the reaction temperature and hydrogen pressure, as deviations can impact enantioselectivity.
-
Investigate the effect of solvent purity on the reaction outcome.
-
-
Starting Material Purity:
-
Analyze the β-keto ester starting material for any impurities that might interfere with the catalyst.
-
Problem: Presence of unreacted intermediates in the final API.
Possible Cause: Incomplete reaction in one of the synthetic steps.
Troubleshooting Steps:
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, TLC) to monitor the reaction progress and ensure completion before proceeding to the next step.
-
Stoichiometry and Reagent Addition: Re-evaluate the stoichiometry of the reagents. Ensure accurate and controlled addition of all reactants.
-
Purification of Intermediates: If an intermediate is prone to carrying over, introduce an additional purification step (e.g., crystallization, chromatography) before proceeding.
Data Presentation
Table 1: Comparison of First-Generation and Second-Generation "Green" Synthesis of Sitagliptin
| Parameter | First-Generation Synthesis | Second-Generation "Green" Synthesis |
| Key Chiral Step | Asymmetric hydrogenation of a β-keto ester | Asymmetric hydrogenation of an unprotected enamine |
| Number of Steps | 8 | 3 (from a key intermediate) |
| Overall Yield | ~52%[4] | ~65-70%[5] |
| Product Purity | High, but with potential for diastereomeric impurities | >99.6 wt % with "nearly perfect optical and chemical purity"[5][6][7][8] |
| Key Impurities | Diastereomers, unreacted intermediates | Significantly reduced levels of process-related impurities |
| Environmental Impact | Higher waste generation | "Green" synthesis with significantly less waste[5][6][7][8] |
Experimental Protocols
Protocol 1: First-Generation Synthesis of Sitagliptin (Simplified Overview)
The first-generation synthesis involves the asymmetric hydrogenation of a β-keto ester using a ruthenium catalyst to establish the chiral center. This is followed by a series of transformations to introduce the amine functionality and couple the side chain with the triazolopiperazine core. The multi-step nature of this process necessitates careful purification at various stages to control impurity levels.[3][4]
Protocol 2: Second-Generation "Green" Synthesis of Sitagliptin (Simplified Overview)
This improved synthesis begins with the one-pot preparation of a key crystalline enamine intermediate. This intermediate is then subjected to a highly efficient asymmetric hydrogenation using a rhodium-based catalyst. The resulting product is then converted to Sitagliptin. The high crystallinity of the enamine intermediate allows for excellent purification prior to the final hydrogenation step, leading to a very pure final product.[5][7]
Mandatory Visualizations
Caption: Mechanism of action of Sitagliptin via inhibition of the DPP-4 enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Efficient Asymmetric Synthesis of Sitagliptin (2009) | Karl B. Hansen | 296 Citations [scispace.com]
managing exothermic reactions in benzothiophene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiophene and its derivatives, with a specific focus on managing exothermic reactions.
Troubleshooting Guide: Managing Exothermic Reactions
Uncontrolled exothermic reactions can pose significant safety risks, including thermal runaways, pressure buildup, and the formation of unwanted byproducts. Below are common issues encountered during benzothiophene synthesis and their potential solutions.
| Issue | Potential Cause(s) | Recommended Actions |
| Rapid, Uncontrolled Temperature Increase | - Reaction initiated at too high a temperature.- Addition of reagents is too fast.- Inadequate cooling or stirring.- Incorrect solvent with a low boiling point.- Reaction scale-up without proper thermal hazard assessment. | - Immediately apply external cooling (ice bath).- Stop the addition of any further reagents.- Ensure vigorous stirring to improve heat dissipation.- If necessary, add a pre-cooled, inert solvent to dilute the reaction mixture.- For future experiments, perform a risk assessment and consider reaction calorimetry. |
| Reaction Temperature Stalls and Then Spikes | - Induction period for the reaction.- Poor mixing leading to localized reagent concentration. | - Do not increase the heating rate to compensate for the stall. Maintain the set temperature.- Improve stirring efficiency.- For future reactions, consider a slower initial heating ramp or the addition of a small amount of a pre-activated reaction mixture (seeding). |
| Formation of Dark Tars or Byproducts | - Excessive reaction temperature leading to decomposition.- Localized "hot spots" due to poor mixing. | - Optimize the reaction temperature; a lower temperature for a longer duration may be beneficial.- Use a more efficient stirring method (e.g., mechanical stirrer for larger scales).- Ensure the reaction vessel is appropriately sized for the reaction volume to allow for efficient heat transfer. |
| Inconsistent Reaction Yields | - Poor temperature control leading to variable reaction pathways.- Exothermic events consuming starting materials in side reactions. | - Implement precise temperature control using a thermostat-controlled bath.- Monitor the internal reaction temperature continuously.- Ensure consistent reagent addition rates and stirring speeds across batches. |
Frequently Asked Questions (FAQs)
Q1: What are the common signs of a potentially hazardous exothermic reaction during benzothiophene synthesis?
A1: Key indicators include a rapid temperature rise that outpaces the cooling system's capacity, a sudden increase in pressure within the reaction vessel, vigorous and unexpected gas evolution, and a noticeable change in the color or viscosity of the reaction mixture (e.g., rapid darkening or solidification). It is crucial to monitor the internal reaction temperature continuously, not just the temperature of the heating mantle or bath.
Q2: How can I proactively manage the heat generated during the cyclization step of benzothiophene synthesis?
A2: Effective heat management strategies include:
-
Slow Reagent Addition: Add reactive reagents, especially strong acids or organometallic compounds, slowly and in a controlled manner to a well-stirred solution.
-
Adequate Cooling: Have a cooling bath (e.g., ice-water or ice-salt) on standby. For larger-scale reactions, consider using a cryostat or a reactor with a cooling jacket.
-
Proper Solvent Choice: Use a solvent with a sufficiently high boiling point to absorb some of the heat generated without boiling off.
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.
Q3: Are there specific benzothiophene synthesis methods that are known to be more exothermic?
Q4: What is the role of the solvent in managing the exothermicity of the reaction?
A4: The solvent plays a critical role in heat management. A solvent with a higher heat capacity can absorb more heat with a smaller temperature increase. Additionally, a solvent with a boiling point above the desired reaction temperature can help prevent the reaction from running away due to boiling. In some patented procedures for benzothiophene synthesis, solvents like toluene are used, and the reaction temperature is maintained between 50 °C and 110 °C, indicating the need for a solvent that can handle this temperature range while helping to dissipate heat.[2]
Q5: How should I approach scaling up a benzothiophene synthesis that I have successfully performed on a small scale?
A5: Scaling up a reaction is not always linear. The surface-area-to-volume ratio decreases as the scale increases, which can significantly reduce the efficiency of heat dissipation. Before scaling up, it is highly recommended to:
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Conduct a thorough literature search for any reported safety incidents related to the specific reaction.
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Perform a thermal hazard assessment, which may include techniques like Differential Scanning Calorimetry (DSC) to identify the onset temperature of any exothermic events.
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Initially, scale up the reaction incrementally (e.g., 2x, then 5x) and monitor the temperature profile closely.
-
Ensure that the cooling capacity of the larger-scale equipment is sufficient to handle the total heat output of the reaction.
Experimental Protocols
Protocol 1: Temperature-Controlled Synthesis of a Benzothiophene Derivative
This protocol provides a general methodology for a common benzothiophene synthesis, emphasizing temperature control points.
Reaction: Intramolecular cyclization of an acetophenone derivative using an acid catalyst.
Materials:
-
α-(Arylthio)-acetophenone derivative
-
Acid catalyst (e.g., methanesulfonic acid)
-
High-boiling point solvent (e.g., toluene)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a thermometer to monitor the internal temperature.
-
Charge the flask with the α-(arylthio)-acetophenone derivative and toluene.
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Begin stirring and place the flask in a cooling bath (e.g., an ice-water bath).
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Slowly add the methanesulfonic acid via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed a predetermined limit (e.g., 25 °C).
-
After the addition is complete, remove the cooling bath and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) using a temperature-controlled oil bath.[2]
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Maintain the reaction at this temperature for the specified time (e.g., 3-5 hours), monitoring the internal temperature for any unexpected deviations.[2]
-
Upon completion, cool the reaction mixture to room temperature using a water bath.
-
Slowly and carefully quench the reaction by adding it to a stirred, cooled solution of saturated sodium bicarbonate. Caution: Gas evolution (CO2) will occur.
-
Proceed with standard aqueous workup and purification.
Visualizations
Logical Workflow for Managing Potential Exothermic Reactions
References
catalyst selection for optimizing "5-Methylbenzo[b]thiophene-2-methanol" synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methylbenzo[b]thiophene-2-methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound typically involves a multi-step process. A common and effective strategy is the formylation of 5-methylbenzo[b]thiophene at the C2 position, followed by the reduction of the resulting aldehyde. An alternative route involves palladium-catalyzed cross-coupling reactions with a suitable building block already containing the hydroxymethyl group or a precursor.
Q2: I am experiencing low yields in the formylation of 5-methylbenzo[b]thiophene. What are the potential causes and solutions?
A2: Low yields in the formylation step, often a Vilsmeier-Haack or related reaction, can be due to several factors. Inadequate temperature control can lead to side reactions. The purity of the starting material and reagents, particularly the formylating agent (e.g., DMF and POCl₃), is crucial. Incomplete reaction is also a common issue; monitoring the reaction progress by TLC or GC-MS is recommended to ensure full conversion of the starting material.
Q3: The reduction of 5-Methylbenzo[b]thiophene-2-carbaldehyde to the corresponding alcohol is sluggish or incomplete. How can I improve this step?
A3: Incomplete reduction can be addressed by selecting an appropriate reducing agent and optimizing reaction conditions. While sodium borohydride (NaBH₄) in an alcoholic solvent is a common choice, more powerful reducing agents like lithium aluminum hydride (LAH) can be used if NaBH₄ proves ineffective, provided no other functional groups in the molecule are sensitive to LAH. Ensure the reaction is run under anhydrous conditions if using LAH. The reaction temperature can also be adjusted; cooling the reaction initially and then allowing it to warm to room temperature can improve selectivity and yield.
Q4: I am considering a palladium-catalyzed approach to introduce the C2-methanol group. What are the key parameters to consider for catalyst selection?
A4: For a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, the choice of catalyst, ligand, base, and solvent system is critical. The catalyst's activity and the ligand's ability to facilitate oxidative addition and reductive elimination are paramount. For Suzuki couplings, issues like protodeboronation of the boronic acid can be a significant side reaction. Using milder bases or anhydrous conditions can help mitigate this.
Troubleshooting Guide
Issue 1: Low Yield in Suzuki Coupling for C-C Bond Formation
If you are attempting a Suzuki coupling to form the C2-substituted benzothiophene core and are experiencing low yields, consider the following troubleshooting steps.
-
Catalyst and Ligand Inactivity: The palladium catalyst, especially if it is a Pd(II) precatalyst, may require in-situ reduction to the active Pd(0) species. Ensure your phosphine ligands have not been oxidized. Using fresh, properly stored reagents is essential. Air-stable precatalysts can also be a good alternative.
-
Oxygen Contamination: Oxygen can lead to the decomposition of the catalyst and promote unwanted side reactions like the homocoupling of boronic acids. It is crucial to degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction. This can be minimized by using milder bases (e.g., K₂CO₃ or KF instead of K₃PO₄), switching to anhydrous conditions, or using more stable boronic acid derivatives like pinacol esters.
Table 1: Effect of Catalyst and Ligand on a Representative Suzuki Coupling Yield
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 90 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 100 | 75 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME | 80 | 88 |
Data presented is for analogous Suzuki coupling reactions and serves as a guideline for catalyst and ligand selection.
Issue 2: Impure Product After Reduction of the Aldehyde
If the reduction of 5-Methylbenzo[b]thiophene-2-carbaldehyde results in an impure product, consider the following purification strategies.
-
Workup Procedure: A proper aqueous workup is essential to remove the reducing agent and its byproducts. For NaBH₄ reductions, quenching with a mild acid (e.g., dilute HCl) followed by extraction with an organic solvent is standard.
-
Chromatography: Column chromatography on silica gel is a highly effective method for purifying the final alcohol product. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically provide good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.
Experimental Protocols
Protocol 1: Synthesis of 5-Methylbenzo[b]thiophene-2-carbaldehyde
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 5-methylbenzo[b]thiophene (1 equivalent) in anhydrous DMF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient).
Protocol 2: Reduction to this compound
-
Reaction Setup: Dissolve 5-Methylbenzo[b]thiophene-2-carbaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 15-20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be further purified by column chromatography if necessary.
Visualizations
Caption: A troubleshooting workflow for addressing common issues in the synthesis of this compound.
Caption: Common synthetic pathways for the preparation of this compound.
Validation & Comparative
A Comparative Guide to Purity Analysis of 5-Methylbenzo[b]thiophene-2-methanol
For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of "5-Methylbenzo[b]thiophene-2-methanol," a key intermediate in various synthetic pathways. We will explore the experimental protocol for a robust HPLC method, compare its performance with alternative analytical techniques, and provide supporting data to guide your selection of the most appropriate method for your research needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of non-volatile, thermally stable organic compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the industry standard.
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a typical RP-HPLC method for the purity analysis of this compound.
Instrumentation:
-
HPLC system equipped with a UV-Vis detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 50% B5-25 min: 50-95% B25-30 min: 95% B30.1-35 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks in the chromatogram.
Potential Impurities
Based on common synthetic routes for benzothiophene derivatives, potential impurities that can be effectively separated by this HPLC method may include:
-
Starting Materials: Unreacted precursors such as substituted 2-bromobenzaldehydes or 2-alkynylthioanisoles.
-
Intermediates: Incompletely cyclized or functionalized intermediates.
-
By-products: Products from side reactions such as dimerization, oxidation, or hydrolysis. For instance, in a Wittig-type reaction, triphenylphosphine oxide is a common byproduct.[1] In Sonogashira couplings, homocoupling of the alkyne can lead to dimeric impurities.[2][3]
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique, other methods can offer complementary information or may be more suitable for specific analytical challenges.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution and sensitivity, excellent for quantitative analysis, well-established and robust.[4] | Requires reference standards for impurity identification, can be time-consuming for method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and partitioning, followed by mass-based detection. | Excellent for volatile impurities, provides structural information for impurity identification.[5] | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of nuclei generating that signal. | Provides absolute quantification without the need for a specific reference standard of the analyte, offers structural information.[6][7][8] | Lower sensitivity compared to HPLC, requires specialized equipment and expertise, may be challenging for complex mixtures with overlapping signals. |
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the key steps in the HPLC purity analysis of this compound.
Caption: Experimental workflow for HPLC purity analysis.
Logical Relationship of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates the logical relationship and key considerations when choosing between HPLC, GC-MS, and qNMR.
Caption: Decision tree for selecting an analytical technique.
References
- 1. delval.edu [delval.edu]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Biological Activity of 5-Methylbenzo[b]thiophene-2-methanol and Its Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the benzo[b]thiophene scaffold is a privileged structure, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the biological activity of 5-Methylbenzo[b]thiophene-2-methanol and a selection of its structurally related analogs. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and drug discovery efforts.
Introduction to Benzo[b]thiophene Derivatives
Benzo[b]thiophene, a heterocyclic compound composed of a fused benzene and thiophene ring, is a versatile pharmacophore.[1][2] Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4] The biological activity of these compounds is often modulated by the nature and position of substituents on the benzo[b]thiophene core. This guide will focus on analogs of this compound, exploring how modifications at the 2- and 5-positions influence their biological profiles.
Comparative Analysis of Biological Activity
While specific biological activity data for this compound is not extensively available in the public domain, we can infer its potential activities by examining its structural analogs. This comparison focuses on three classes of benzo[b]thiophene derivatives with reported biological activities: cholinesterase inhibitors, antimitotic agents, and antimicrobial agents.
Data Summary
| Compound/Analog Class | Target/Activity | Key Findings (Quantitative Data) | Reference |
| Benzo[b]thiophene-chalcones | Cholinesterase Inhibition | Compound 5f : AChE IC50 = 62.10 μMCompound 5h : BChE IC50 = 24.35 μM | [1] |
| 2-Aroyl-5-aminobenzo[b]thiophenes | Antimitotic (Tubulin Polymerization Inhibition) | Compounds 3c-e : Antiproliferative IC50 = 2.6 to 18 nM in various cancer cell lines. More potent than combretastatin A-4. | [3] |
| Benzo[b]thiophene Acylhydrazones | Antimicrobial (against S. aureus) | Compound II.b : MIC = 4 µg/mL against methicillin and daptomycin-resistant S. aureus. | [4] |
| Tetrahydrobenzo[b]thiophenes | Antiproliferative | Imide 5 , Schiff base 11 , and phthalimido 12 showed the highest potency against MCF7 and HePG2 cancer cell lines. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the biological activities of the compared benzo[b]thiophene analogs.
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of benzo[b]thiophene-chalcones against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was determined using a modified Ellman's method.[1]
Workflow for Cholinesterase Inhibition Assay
Caption: Workflow of the Ellman's method for assessing cholinesterase inhibition.
-
Reaction Mixture Preparation : A reaction mixture is prepared containing acetylthiocholine iodide (1.5 mM) as the substrate, 5,5'-dithiobis-2-nitrobenzoate (DTNB, 1.5 mM) as the chromogen, and the test inhibitor at various concentrations in a 0.1 M phosphate buffer (pH 8.0). A control reaction is prepared with DMSO instead of the inhibitor.
-
Enzyme Addition : The reaction is initiated by adding either AChE from Electrophorus electricus or BChE from equine serum.
-
Absorbance Measurement : The change in absorbance is monitored at 405 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion resulting from the reaction of thiocholine with DTNB.
-
Data Analysis : The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control. The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is then determined.
Tubulin Polymerization Inhibition Assay
The antimitotic activity of 2-aroyl-5-aminobenzo[b]thiophene derivatives was evaluated by their ability to inhibit tubulin polymerization.[3]
Tubulin Polymerization Inhibition Pathway
References
- 1. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on the synthesis and biological relevance of benzo[b]thiophene derivatives | Semantic Scholar [semanticscholar.org]
- 3. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of "5-Methylbenzo[b]thiophene-2-methanol" derivatives
A comparative guide to the structure-activity relationship (SAR) of 5-hydroxybenzo[b]thiophene-2-carboxamide and hydrazide derivatives, highlighting their potential as multi-kinase inhibitors for cancer therapy.
Comparative Analysis of Kinase Inhibitory and Anticancer Activity
The following tables summarize the in vitro inhibitory activity of a series of 5-hydroxybenzo[b]thiophene derivatives against a panel of protein kinases and human cancer cell lines. The data reveals key structure-activity relationships, demonstrating how modifications to the carboxamide and hydrazide moieties, as well as substitutions on the phenyl ring, influence their biological activity.
Table 1: In Vitro Kinase Inhibitory Activity of 5-Hydroxybenzo[b]thiophene Derivatives (IC50 in nM) [1]
| Compound | R | Clk4 | DRAK1 | Haspin | Clk1 | Dyrk1B | Dyrk1A |
| 1 | n-hexyl | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 |
| 2 | cyclohexyl | >10000 | >10000 | 453.3 | >10000 | >10000 | >10000 |
| 4 | 4-fluorophenyl | >10000 | >10000 | 200.3 | >10000 | >10000 | >10000 |
| 6 | 4-hydroxyphenyl | >10000 | >10000 | 66.7 | >10000 | >10000 | >10000 |
| 7 | 4-methoxyphenyl | >10000 | >10000 | 118.7 | >10000 | >10000 | >10000 |
| 10 | 3-fluorophenyl | >10000 | >10000 | 100.7 | >10000 | >10000 | >10000 |
| 16b | N'-(2-fluorophenyl)hydrazide | 11 | 87 | 125.7 | 163 | 284 | 353.3 |
Table 2: In Vitro Anticancer Activity of 5-Hydroxybenzo[b]thiophene Derivatives (IC50 in µM) [1]
| Compound | R | HCT-116 | A549 | U87MG | Hela |
| 1 | n-hexyl | >100 | >100 | >100 | >100 |
| 2 | cyclohexyl | >100 | >100 | >100 | >100 |
| 4 | 4-fluorophenyl | >100 | >100 | >100 | >100 |
| 6 | 4-hydroxyphenyl | >100 | >100 | >100 | >100 |
| 7 | 4-methoxyphenyl | >100 | >100 | >100 | >100 |
| 10 | 3-fluorophenyl | >100 | >100 | >100 | >100 |
| 16b | N'-(2-fluorophenyl)hydrazide | 11.3 | 14.5 | 7.2 | 16.8 |
Structure-Activity Relationship Insights
The data presented in the tables highlights a significant finding: the hydrazide derivative 16b displays substantially more potent multi-kinase inhibitory and broad-spectrum anticancer activity compared to the carboxamide derivatives.[1] The carboxamide derivatives, exemplified by compounds 1 , 2 , 4 , 6 , 7 , and 10 , generally exhibit weak to no activity against the tested kinases and cancer cell lines, with the exception of some modest selective inhibition of haspin kinase.[1]
In contrast, the introduction of a hydrazide moiety, particularly with a 2-fluorophenyl substitution (16b ), leads to a dramatic increase in potency against a range of kinases, including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A.[1] This broad kinase inhibitory profile translates to significant growth inhibition across multiple cancer cell lines, with the most pronounced effect observed against the U87MG glioblastoma cell line.[1]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
The kinase inhibitory activity of the compounds was determined using a standard radiometric protein kinase assay. The assay measures the incorporation of 33P-labeled phosphate from [γ-33P]ATP into a suitable peptide or protein substrate.
-
Reaction Mixture Preparation: A reaction cocktail was prepared containing ultrapure water, reaction buffer (specific for each kinase), a mixture of non-radiolabeled ATP and [γ-33P]ATP, the peptide or protein substrate, and the test compound at various concentrations.
-
Initiation of Reaction: The enzymatic reaction was initiated by the addition of the respective protein kinase to the reaction mixture.
-
Incubation: The reaction mixtures were incubated at room temperature for a specified period (typically 2 hours) to allow for substrate phosphorylation.
-
Termination and Detection: The reaction was terminated by spotting the reaction mixture onto a P81 phosphocellulose filter paper. The filter papers were then washed extensively in a 0.75% phosphoric acid solution to remove unincorporated [γ-33P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate, which is trapped on the filter paper, was measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity was calculated relative to a control reaction without any inhibitor. IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Anticancer Activity Assay (MTT Assay)
The in vitro anticancer activity of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell viability.
-
Cell Seeding: Human cancer cell lines (HCT-116, A549, U87MG, and Hela) were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition: After the incubation period, the culture medium was replaced with a fresh medium containing MTT solution (0.5 mg/mL). The plates were then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium was removed, and the resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, were determined from the dose-response curves.
References
Validating the In Vitro Potential of 5-Methylbenzo[b]thiophene-2-methanol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro biological activities of derivatives structurally related to 5-Methylbenzo[b]thiophene-2-methanol. While direct experimental data for this compound is limited in publicly available literature, this guide summarizes the performance of closely related benzothiophene analogs against various cellular and biochemical targets. The presented data, sourced from recent preclinical studies, aims to support the evaluation of this class of compounds as potential therapeutic agents.
The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antioxidant effects.[1] This guide focuses on the validation of these activities through established in vitro assays.
Comparative In Vitro Biological Activity
To provide a comparative perspective, this section summarizes the in vitro activity of various benzothiophene derivatives. The selection of compounds is based on structural similarity to this compound and the availability of quantitative data.
Anticancer Activity
Benzothiophene derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency.
Table 1: In Vitro Anticancer Activity of Benzothiophene Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| b19 | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | MDA-MB-231 (Breast Cancer) | Not specified, but showed significant inhibition | DC-Rhoin | Not specified |
| Compound 6 | Thiophene analogue of 5-chloro-5,8-dideazafolic acid | CCRF-CEM (Leukemic Lymphoblasts) | 1.8 ± 0.1 | - | - |
| Compound 7 | Thiophene analogue of 5-chloro-5,8-dideazafolic acid | CCRF-CEM (Leukemic Lymphoblasts) | 2.1 ± 0.8 | - | - |
| Compound 13 | 2-hydroxymethyl-4,8-dihydrobenzo[1,2-b:5,4-b']dithiophene-4,8-dione | Melanoma Cell Line | Mean log GI50 = -7.74 | - | - |
Note: The data indicates that various benzothiophene derivatives exhibit a range of cytotoxic activities against different cancer cell lines. For instance, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have shown significant inhibitory effects on the proliferation, migration, and invasion of breast cancer cells.[2] Thiophene analogues of folic acid have also demonstrated potent growth inhibition of leukemic cells.[3]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and benzothiophene derivatives have shown promise in this area.[4] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 2: In Vitro Antimicrobial Activity of Benzothiophene Derivatives
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference Compound |
| Nitro-substituted Benzothiophenes | 3-Nitrobenzothiophene | E. coli | 64 | - |
| 3-Nitrobenzothiophene | S. aureus | 32 | - | |
| 5-Nitrobenzothiophene | E. coli | 32 | - | |
| 5-Nitrobenzothiophene | S. aureus | 16 | - | |
| Thiophene Derivative 7 | Iminothiophene | Pseudomonas aeruginosa | More potent than gentamicin | Gentamicin |
Note: Nitro-substituted benzothiophenes have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[5] Additionally, certain iminothiophene derivatives have shown higher potency against Pseudomonas aeruginosa than the standard antibiotic gentamicin.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro assay results. The following are protocols for key experiments commonly employed in the evaluation of benzothiophene derivatives.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzothiophene derivatives or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Antimicrobial Susceptibility Test: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Dilution: A two-fold serial dilution of each benzothiophene derivative is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Reaction Mixture: A solution of the benzothiophene derivative in a suitable solvent (e.g., methanol) is mixed with a methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). Ascorbic acid is often used as a positive control.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Potential Anticancer Signaling Pathway Inhibition
Benzothiophene derivatives have been reported to interfere with key signaling pathways involved in cancer progression, such as the RhoA/ROCK pathway, which is crucial for cell migration and invasion.[2]
Inhibition of the RhoA/ROCK signaling pathway by benzothiophene derivatives.
General Workflow for In Vitro Anticancer Screening
The process of evaluating the anticancer potential of a compound involves a series of standardized in vitro assays.
A typical workflow for the in vitro screening of anticancer compounds.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the antioxidant properties of diarylamines in the benzo[b]thiophene series by free radical scavenging activity and reducing power - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Chiral Separation of Substituted Benzothiophene Enantiomers
For researchers, scientists, and drug development professionals, the efficient chiral separation of substituted benzothiophene enantiomers is a critical step in drug discovery and development. This guide provides an objective comparison of common high-performance liquid chromatography (HPLC) methods, supported by experimental data, to aid in the selection of optimal separation strategies.
Benzothiophene and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. As many of these compounds are chiral, the separation and characterization of individual enantiomers are paramount, as they can possess distinct pharmacological and toxicological profiles. Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from amylose and cellulose, have proven to be highly effective for the enantioseparation of these compounds.
This guide focuses on the comparison of commonly used immobilized polysaccharide-based CSPs, such as Chiralpak® IA, IB, IC, and IG, under normal phase conditions. Immobilized CSPs offer the advantage of being compatible with a broader range of organic solvents compared to their coated counterparts, providing greater flexibility in method development.
Comparative Performance of Chiral Stationary Phases
The selection of the appropriate chiral stationary phase is the most critical factor in achieving successful enantioseparation. The following table summarizes the performance of different polysaccharide-based CSPs for the separation of a representative atropisomeric thiophene-based monomer, which shares structural similarities with substituted benzothiophenes.
| Chiral Stationary Phase (CSP) | Chiral Selector | Mobile Phase | Resolution (Rs) | Selectivity (α) | Analysis Time (approx.) |
| Chiralpak® IB-3 | Cellulose tris(3,5-dimethylphenylcarbamate) | n-hexane/DCM/MeOH (50/50/1, v/v/v) | 13.03 | 3.11 | 7 min |
| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) | n-hexane/2-propanol | - | - | - |
| Chiralpak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | n-hexane/2-propanol | - | - | - |
| Chiralpak® IG | Amylose tris(3-chloro-5-methylphenylcarbamate) | n-hexane/2-propanol | - | - | - |
Data for Chiralpak® IB-3 is for the separation of an atropisomeric thiophene-based monomer[1]. Data for other CSPs with this specific compound was not available in a comparative format.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation methods. Below are representative experimental protocols for the chiral separation of benzothiophene-related structures.
Method 1: Enantioseparation of an Atropisomeric Thiophene-Based Monomer on Chiralpak® IB-3
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® IB-3 (3 µm particle size).
-
Mobile Phase: A mixture of n-hexane, dichloromethane (DCM), and methanol (MeOH) in a ratio of 50:50:1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a specified wavelength.
-
Sample Preparation: The racemic compound was dissolved in dichloromethane.[1]
Method 2: General Screening Protocol for Polysaccharide-Based CSPs
This protocol can be used as a starting point for the method development for a new substituted benzothiophene compound.
-
Instrumentation: HPLC or UHPLC system with a UV or PDA detector.
-
Chiral Stationary Phases (Screening):
-
Chiralpak® IA (amylose-based)
-
Chiralpak® IB (cellulose-based)
-
Chiralpak® IC (cellulose-based)
-
Chiralpak® IG (amylose-based)
-
-
Initial Mobile Phases (Normal Phase):
-
n-hexane/2-propanol (90/10, v/v)
-
n-hexane/ethanol (90/10, v/v)
-
For basic compounds, add 0.1% diethylamine (DEA) or another suitable amine.
-
For acidic compounds, add 0.1% trifluoroacetic acid (TFA) or another suitable acid.
-
-
Flow Rate: 1.0 mL/min for HPLC; adjust for UHPLC based on column dimensions.
-
Column Temperature: 25 °C.
-
Detection: Monitor at the UV maximum of the analyte.
-
Procedure: Inject the racemic sample onto each column with the initial mobile phases. Evaluate the chromatograms for any signs of peak splitting or separation. If partial separation is observed, optimize the mobile phase composition by varying the alcohol content and the type of alcohol (e.g., ethanol, 2-propanol, n-butanol).
Experimental Workflow and Logical Relationships
The process of developing a chiral separation method follows a logical progression from initial screening to final optimization. This workflow can be visualized to better understand the decision-making process.
Caption: A typical workflow for developing a chiral HPLC separation method.
This guide provides a foundational understanding and practical starting points for the chiral separation of substituted benzothiophene enantiomers. Given the unpredictable nature of chiral recognition, a systematic screening approach with a diverse set of polysaccharide-based CSPs is highly recommended to achieve successful and efficient enantioseparation.
References
A Comparative Guide to the Drug-Likeness of 5-Methylbenzo[b]thiophene-2-methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the drug-likeness of 5-Methylbenzo[b]thiophene-2-methanol and its selected derivatives. The benzothiophene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this promising scaffold.
Introduction to Drug-Likeness
Drug-likeness is a qualitative concept used in drug discovery to evaluate a compound's potential to become an orally active drug. It is assessed based on a combination of physicochemical and structural properties that influence a compound's absorption, distribution, metabolism, and excretion (ADME). A key guideline for predicting drug-likeness is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW): ≤ 500 Daltons
-
LogP (Octanol-Water Partition Coefficient): ≤ 5
-
Hydrogen Bond Donors (HBD): ≤ 5 (sum of OHs and NHs)
-
Hydrogen Bond Acceptors (HBA): ≤ 10 (sum of Ns and Os)
It is important to note that these are guidelines, and some successful drugs do violate one or more of these rules. However, adherence to these parameters generally increases the probability of good oral bioavailability.
Comparative Analysis of Physicochemical Properties
To assess the drug-likeness of this compound and its derivatives, their key physicochemical properties were calculated and are presented in Table 1. The selected derivatives for this comparison are the corresponding carboxylic acid, methyl ester, and ethyl ester, representing common modifications of the parent alcohol.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |
| This compound | C10H10OS | 178.25[3] | 2.5[3] | 1[3] | 1[3] | 0 |
| 5-Methylbenzo[b]thiophene-2-carboxylic acid | C10H8O2S | 192.24 | 2.8 | 1 | 2 | 0 |
| Methyl 5-methylbenzo[b]thiophene-2-carboxylate | C11H10O2S | 206.26[4] | 3.5[4] | 0[4] | 2[4] | 0 |
| Ethyl 5-methylbenzo[b]thiophene-2-carboxylate | C12H12O2S | 220.29[5] | 3.9 | 0 | 2 | 0 |
Analysis:
As indicated in Table 1, the parent compound, this compound, and its carboxylic acid, methyl ester, and ethyl ester derivatives all comply with Lipinski's Rule of Five. Their molecular weights are well below the 500 Da threshold, and their calculated lipophilicity (XLogP3) values are within the acceptable range. The number of hydrogen bond donors and acceptors for all compounds also falls within the prescribed limits. These findings suggest that all four compounds possess favorable physicochemical properties for potential development as orally administered drugs.
Experimental Protocols for Permeability Assessment
Beyond computational predictions, experimental assays are crucial for determining a compound's drug-likeness. Permeability is a key parameter, and two widely used in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion across a lipid membrane, mimicking the gastrointestinal tract barrier.[6][7]
-
Principle: A 96-well filter plate is coated with a solution of a lipid (e.g., 1% lecithin in dodecane) to form an artificial membrane.[8][9] The test compound is added to the donor wells, and the plate is placed in an acceptor plate containing buffer. The amount of compound that diffuses from the donor to the acceptor compartment over a specific incubation period is quantified, typically by LC-MS/MS.[7]
-
Procedure:
-
Prepare a 1% lecithin in dodecane solution.[8]
-
Coat the membrane of a 96-well filter donor plate with 5 µL of the lipid solution.[9]
-
Add the test compound (typically at a concentration of 1-10 µM in a buffer solution containing 5% DMSO) to the donor wells.[8][9]
-
Fill the wells of a 96-well acceptor plate with buffer.[9]
-
Place the donor plate onto the acceptor plate to create a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).[10]
-
After incubation, separate the plates and quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[7]
-
The effective permeability (Pe) is calculated from the concentration of the compound in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.
-
2. Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based model that is considered the gold standard for in vitro prediction of human intestinal absorption. Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the transport pathways found in the small intestine.[11][12]
-
Principle: Caco-2 cells are seeded on a semi-permeable membrane in a transwell insert, which separates an apical (AP) and a basolateral (BL) compartment. The transport of a compound from the apical to the basolateral side (A-to-B) simulates intestinal absorption, while transport from the basolateral to the apical side (B-to-A) can indicate the involvement of efflux transporters.[11]
-
Procedure:
-
Seed Caco-2 cells on collagen-coated permeable filter supports in transwell plates and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[13]
-
Prior to the experiment, wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
To measure A-to-B permeability, add the test compound to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
To measure B-to-A permeability, add the test compound to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).[11]
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor compartment.[12]
-
Visualizing Drug-Likeness Assessment
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Conclusion
The in silico analysis of this compound and its carboxylic acid, methyl ester, and ethyl ester derivatives indicates that all compounds possess drug-like physicochemical properties according to Lipinski's Rule of Five. This suggests a favorable starting point for the development of orally bioavailable drug candidates. However, it is imperative to validate these computational predictions with experimental data. The provided protocols for PAMPA and Caco-2 permeability assays offer robust methods for assessing the membrane permeability of these compounds, a critical determinant of oral absorption. Further in vitro ADME studies will be essential to fully characterize the pharmacokinetic profile of these promising benzothiophene derivatives and guide future lead optimization efforts.
References
- 1. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H10OS | CID 2794801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester | C11H10O2S | CID 13662971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. PAMPA permeability assay | PDF [slideshare.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. enamine.net [enamine.net]
- 12. Caco-2 Cell Permeability Assay | PPTX [slideshare.net]
- 13. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
Methylation Boosts Anticancer Potential of Benzothiophene Analogs: A Comparative Guide
For Immediate Release
[City, State] – [Date] – New comparative data reveals that the strategic methylation of benzothiophene-related scaffolds can significantly enhance their anticancer efficacy. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the differential biological activities of methylated versus non-methylated benzothiophene compounds, supported by experimental data and detailed protocols.
A key study has demonstrated that the addition of a methyl group to the C-5 position of a thiophene core, a structural relative of benzothiophene, can substantially increase its inhibitory effects on nicotinamide phosphoribosyltransferase (Nampt), a key enzyme in cancer cell metabolism. This structural modification has been shown to result in lower half-maximal inhibitory concentration (IC50) values, indicating greater potency.[1]
Quantitative Efficacy Comparison: The Impact of Methylation
The following table summarizes the comparative inhibitory activity of a C-5 methylated thiophene derivative against its non-methylated counterpart, highlighting the significant increase in potency.
| Compound ID | Structure | Target | IC50 (µM) | Fold Increase in Potency |
| 1 | Non-methylated Thiophene | Nampt | 1.1 | - |
| 2 | C-5 Methylated Thiophene | Nampt | 0.86 | ~1.3x |
Data sourced from a study on substituted thiophene derivatives as Nampt inhibitors.[1]
Experimental Protocols
The evaluation of the anticancer efficacy of these compounds was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
MTT Assay Protocol for Cell Viability
Objective: To determine the cytotoxic effects of methylated and non-methylated benzothiophene compounds on cancer cell lines.
Materials:
-
Cancer cell line of choice (e.g., HepG2)
-
96-well plates
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Methylated and non-methylated benzothiophene compounds, dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. A vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only) should be included. Incubate the plates for another 48 to 72 hours.[2]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Incubation with MTT: Incubate the plates for an additional 2 to 4 hours at 37°C. During this time, the mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.[3][4]
-
Solubilization of Formazan: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down to ensure complete solubilization.[3]
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
Benzothiophene derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways. Two such critical pathways are the STAT3 and RhoA/ROCK signaling cascades.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation.[5] Its constitutive activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[5][6] Small molecule inhibitors can block STAT3 phosphorylation and dimerization, thereby inhibiting its transcriptional activity and inducing apoptosis in cancer cells.
RhoA/ROCK Signaling Pathway
The RhoA/ROCK pathway is crucial in regulating the actin cytoskeleton, cell polarity, and migration.[7][8] Dysregulation of this pathway is implicated in tumor growth and metastasis.[7] Certain benzothiophene derivatives have been found to inhibit this pathway, leading to a reduction in cancer cell proliferation, migration, and invasion.[9]
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics | Journal of Cancer Biomoleculars and Therapeutics [jcbt.eternopublisher.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints: A Comparative Guide to 5-Methylbenzo[b]thiophene-2-methanol Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is a critical step in ensuring the efficacy, safety, and novelty of a synthesized compound. This guide provides a detailed spectroscopic comparison of 5-Methylbenzo[b]thiophene-2-methanol and its key structural isomers, offering a valuable resource for their unambiguous identification.
This technical note focuses on the distinct spectroscopic features of this compound and its isomers where the methyl group is located at the 4-, 6-, or 7-positions of the benzo[b]thiophene core, as well as the isomer with the methanol group at the 3-position. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can delineate the unique spectral "fingerprints" arising from the subtle differences in their molecular architecture.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Predicted Chemical Shifts in δ, ppm in CDCl₃)
| Compound | Thiophene-H | Aromatic-H | -CH₂OH | -CH₃ | -OH |
| This compound | ~7.1 (s) | ~7.6 (s), ~7.5 (d), ~7.1 (d) | ~4.9 (s) | ~2.5 (s) | Variable |
| 4-Methylbenzo[b]thiophene-2-methanol | ~7.2 (s) | ~7.6 (d), ~7.2 (t), ~7.1 (d) | ~4.9 (s) | ~2.6 (s) | Variable |
| 6-Methylbenzo[b]thiophene-2-methanol | ~7.1 (s) | ~7.6 (d), ~7.4 (s), ~7.1 (d) | ~4.9 (s) | ~2.5 (s) | Variable |
| 7-Methylbenzo[b]thiophene-2-methanol | ~7.2 (s) | ~7.6 (d), ~7.2 (d), ~7.1 (t) | ~4.9 (s) | ~2.5 (s) | Variable |
| 5-Methylbenzo[b]thiophene-3-methanol | ~7.3 (s) | ~7.7 (s), ~7.6 (d), ~7.2 (d) | ~4.8 (s) | ~2.5 (s) | Variable |
Table 2: ¹³C NMR Spectroscopic Data (Predicted Chemical Shifts in δ, ppm in CDCl₃)
| Compound | Thiophene-C | Aromatic-C | -CH₂OH | -CH₃ |
| This compound | ~145, ~124 | ~140, ~138, ~134, ~129, ~124, ~123 | ~65 | ~21 |
| 4-Methylbenzo[b]thiophene-2-methanol | ~144, ~123 | ~140, ~138, ~132, ~127, ~125, ~122 | ~65 | ~20 |
| 6-Methylbenzo[b]thiophene-2-methanol | ~145, ~124 | ~141, ~137, ~135, ~128, ~125, ~122 | ~65 | ~21 |
| 7-Methylbenzo[b]thiophene-2-methanol | ~144, ~123 | ~140, ~139, ~133, ~126, ~125, ~124 | ~65 | ~20 |
| 5-Methylbenzo[b]thiophene-3-methanol | ~139, ~128 | ~141, ~138, ~135, ~129, ~125, ~123 | ~60 | ~21 |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | O-H Stretch | C-H (Aromatic) | C-H (Aliphatic) | C=C (Aromatic) | C-O Stretch |
| All Isomers | 3400-3200 (broad) | 3100-3000 | 2950-2850 | 1600-1450 | 1050-1000 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| All Isomers | 178 | 161 ([M-OH]⁺), 149 ([M-CH₂OH]⁺), 145, 115 |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are generalized protocols for obtaining the data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Parameters: Employ a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added.
-
¹³C NMR Parameters: Utilize a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Approximately 1024 scans are accumulated. Proton decoupling is applied during acquisition.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the solid sample on a potassium bromide (KBr) disc. This is achieved by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the KBr disc, and allowing the solvent to evaporate.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 32 scans are averaged to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Employ Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass range of m/z 40-400.
Visualization of Spectroscopic Comparison Workflow
Caption: Workflow for the spectroscopic comparison and identification of methylbenzo[b]thiophene-methanol isomers.
Conclusion
The differentiation of the this compound isomers is readily achievable through a combined analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. The substitution pattern on the aromatic ring significantly influences the chemical shifts and coupling patterns in the NMR spectra, providing the most definitive method for distinguishing between the 4-, 5-, 6-, and 7-methyl isomers. The position of the methanol group, at C2 versus C3, also results in distinct spectral features. This guide provides a foundational dataset and standardized protocols to aid researchers in the accurate structural elucidation of this important class of heterocyclic compounds.
Safety Operating Guide
Essential Procedures for the Proper Disposal of 5-Methylbenzo[b]thiophene-2-methanol
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the proper disposal of 5-Methylbenzo[b]thiophene-2-methanol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar chemicals, including other thiophene derivatives. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
Inferred Hazard Profile and Safety Precautions
Based on the hazard profiles of related benzo[b]thiophene derivatives, this compound should be handled as a hazardous substance. Key potential hazards are summarized below. All handling and disposal activities must be conducted in strict accordance with local, state, and federal regulations and under the supervision of trained personnel.
Personal Protective Equipment (PPE): When handling this compound for disposal, the following personal protective equipment is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If significant dust or aerosols are generated, a NIOSH-approved respirator is recommended.
Quantitative Data from Structurally Similar Compounds
The following table summarizes the key hazards identified from the Safety Data Sheets of compounds structurally related to this compound. This data informs the recommended disposal procedures.
| Hazard Category | 2-Methylbenzo[b]thiophene[1] | Benzo[b]thiophene-2-methanol[2] | 5-Methylbenzo[b]thiophene[3] | 5-Methylbenzo[b]thiophene-2-boronic acid[4] |
| Acute Oral Toxicity | Harmful if swallowed | - | Harmful if swallowed | Harmful if swallowed |
| Skin Corrosion/Irritation | - | - | Causes skin irritation | Causes skin irritation |
| Serious Eye Damage/Irritation | - | - | Causes serious eye irritation | Causes serious eye irritation |
| Inhalation Toxicity | - | - | - | Harmful if inhaled |
| Specific Target Organ Toxicity | - | - | - | May cause respiratory irritation |
| Environmental Hazards | Toxic to aquatic life with long lasting effects | - | - | - |
Experimental Protocols: Disposal Procedures
The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Plan:
-
Segregation: At the point of generation, immediately segregate waste containing this compound. This includes any unreacted material, contaminated solvents, and disposable labware (e.g., gloves, pipette tips). Do not mix this waste with non-hazardous materials or other incompatible chemical waste.
-
Waste Container:
-
Use a designated, leak-proof, and chemically compatible container for solid and liquid waste. Glass containers are generally suitable.
-
The container must be kept tightly closed except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
List any other components of the waste stream.
-
Indicate the primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be well-ventilated, away from heat or ignition sources, and have secondary containment to capture any potential leaks.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide them with a complete characterization of the waste.
-
Spill and Emergency Procedures
In the event of a spill, adhere to the following procedures:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal. Use non-sparking tools if the material is flammable.
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-Methylbenzo[b]thiophene-2-methanol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Methylbenzo[b]thiophene-2-methanol. The following procedures are designed to minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| Protection Type | Specific PPE | Material/Standard | Purpose |
| Eye and Face Protection | Safety Goggles or a Face Shield | ANSI Z87.1 Standard | Protects against splashes and airborne particles.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | Provides a barrier against skin contact.[2][3] |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use in a certified chemical fume hood | N/A | Prevents inhalation of vapors or aerosols.[4][5] |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational workflow is essential for minimizing risk.
-
Preparation :
-
Handling :
-
Conduct all weighing and transferring of the compound exclusively within the fume hood.
-
Avoid the formation of dust or aerosols.
-
Keep containers of the chemical tightly closed when not in use.
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate the work area within the fume hood.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation :
-
Container Management :
-
Glassware Decontamination :
-
For glassware that has come into contact with the compound, soaking in a bleach solution for at least 24 hours within a fume hood is recommended to oxidize residual chemicals.[6]
-
After soaking, rinse the glassware thoroughly with water before standard cleaning procedures.
-
-
Final Disposal :
Experimental Workflow Diagram
References
- 1. fishersci.nl [fishersci.nl]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How To [chem.rochester.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
